Technical Documentation Center

4,6-Dichloro-8-fluoroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Dichloro-8-fluoroquinoline
  • CAS: 1019016-87-5

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Dichloro-Fluoroquinoline (DCFQ) Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary Dichloro-fluoroquinolines (DCFQs) represent a specialized subclass of the quinolone phar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

Dichloro-fluoroquinolines (DCFQs) represent a specialized subclass of the quinolone pharmacophore, engineered to transcend the limitations of earlier fluoroquinolone generations (e.g., ciprofloxacin). While retaining the core mechanism of Type II topoisomerase inhibition, the incorporation of chlorine substituents—typically at the C-8 position or within C-7 heterocyclic side chains—introduces critical physicochemical alterations. These modifications enhance lipophilicity, evade specific efflux pumps, and broaden the spectrum against multidrug-resistant (MDR) Gram-positive pathogens and anaerobic bacteria. This guide dissects the molecular mechanism of action (MoA), structure-activity relationships (SAR), and validation protocols for DCFQs.

Structural Basis & SAR: The Role of Halogenation

The potency of DCFQs relies on a precise "push-pull" electronic environment created by the halogen atoms on the quinolone core.

Structural PositionSubstituentMechanistic Function
C-6 Fluorine The Anchor: Essential for binding affinity. It facilitates penetration into the enzyme-DNA interface and increases cellular uptake by 1-70 fold compared to non-fluorinated analogs.
C-8 Chlorine The Shield: (e.g., as seen in Clinafloxacin). A chlorine at C-8 increases lipophilicity and steric bulk. This hinders recognition by bacterial efflux pumps (e.g., NorA, MexAB) and enhances activity against anaerobes.
C-7 Heterocycle The Spectrum Modulator: Often a piperazine or pyrrolidine ring.[1][2] Chlorine substitution here (e.g., 3,5-dichloro-piperazine) alters the pKa, affecting zwitterionic character and membrane permeability.
C-3/C-4 Carboxyl/Keto The Chelation Site: Critical for binding Mg²⁺ ions, which bridge the drug to the phosphate backbone of DNA.

Primary Mechanism of Action: Topoisomerase Poisoning

DCFQs do not merely "inhibit" enzymes; they act as interfacial poisons . They convert essential cellular enzymes into cytotoxic agents.

The Target: Dual Inhibition

Unlike early quinolones that preferentially targeted DNA Gyrase (Gram-negative) or Topoisomerase IV (Gram-positive), DCFQs often exhibit balanced dual-targeting .

  • DNA Gyrase (GyrA2GyrB2): Responsible for introducing negative supercoils. DCFQs bind to the GyrA subunit.

  • Topoisomerase IV (ParC2ParE2): Responsible for decatenation (separating daughter chromosomes). DCFQs bind to the ParC subunit.

Formation of the Cleavable Complex

The lethal event is the stabilization of the Ternary Complex (Drug-Enzyme-DNA).

  • Normal Physiology: Topoisomerases create a transient double-strand break (DSB) in DNA, pass a second strand through, and reseal the break (ligation).

  • DCFQ Intervention: The drug intercalates into the DNA at the cleavage site and binds the enzyme.

  • The "Handcuff" Effect: DCFQs physically block the religation step. The enzyme is frozen in the "cleaved" state, covalently bound to the 5'-ends of the broken DNA.

  • Replication Fork Collision: When the DNA replication fork encounters this frozen protein-DNA roadblock, the transient break becomes a permanent, lethal double-strand break.

Expert Insight: The addition of chlorine atoms (e.g., at C-8) stabilizes this complex further against ATP-dependent dissociation, effectively lowering the mutant prevention concentration (MPC).

Secondary Mechanisms: Overcoming Resistance

Standard fluoroquinolones fail due to target mutations (QRDR region) or efflux. DCFQs address this via:

  • Hydrophobicity-Driven Uptake: The "dichloro" modification significantly increases logP. This allows DCFQs to bypass water-filled porin channels (often downregulated in resistance) and diffuse directly through the phospholipid bilayer (Self-Promoted Uptake).

  • Efflux Evasion: Bulky chlorine substituents sterically clash with the binding pockets of RND-type efflux pumps (e.g., AcrAB-TolC), preventing the bacterium from pumping the drug out.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate the MoA of a novel DCFQ, one must demonstrate the inhibition of supercoiling activity in a cell-free system.

Objective

Determine the IC50 of a DCFQ derivative against E. coli DNA Gyrase.

Reagents & Materials
  • Enzyme: E. coli DNA Gyrase (Holoenzyme, GyrA/GyrB).

  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL).

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% Glycerol.

  • Control: Ciprofloxacin (Positive Control), DMSO (Negative Control).

  • Stop Solution: 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Extraction: Chloroform/Isoamyl alcohol (24:1).

Step-by-Step Workflow
  • Preparation: Dilute DCFQ compounds in DMSO to 100X final concentration. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • H₂O: to final volume of 30 µL

    • Assay Buffer (5X): 6 µL

    • Relaxed pBR322 DNA: 0.5 µg

    • DCFQ Compound: 1 µL (or DMSO control)

    • DNA Gyrase: 1 Unit (add last to initiate)

  • Incubation: Incubate at 37°C for 60 minutes .

    • Note: This allows the gyrase to convert relaxed DNA into supercoiled DNA.

  • Termination: Add 30 µL of Stop Solution and 30 µL of Chloroform/Isoamyl alcohol.

  • Extraction: Vortex briefly (5 sec) and centrifuge at 13,000 rpm for 2 minutes to separate phases (removes enzyme).

  • Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1.0% agarose gel (Tris-Acetate-EDTA buffer). Run at 5V/cm for 2-3 hours.

  • Analysis: Stain with Ethidium Bromide.[3]

    • Result: Supercoiled DNA migrates faster. Relaxed DNA migrates slower.

    • Inhibition: Presence of relaxed DNA bands at high drug concentrations indicates Gyrase inhibition.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the cascade from DCFQ entry to cell death.

DCFQ_Mechanism DCFQ Dichloro-Fluoroquinoline (DCFQ) Entry Cellular Entry (Lipophilic Diffusion) DCFQ->Entry High Lipophilicity Complex Ternary Cleavable Complex (Drug-Enzyme-DNA) DCFQ->Complex Stabilizes Efflux Efflux Pumps (MDR Mechanism) DCFQ->Efflux Evades (Bulky Cl) Gyrase DNA Gyrase / Topo IV (Target Enzyme) Entry->Gyrase Binding Gyrase->Complex + DNA + ATP DNA Bacterial DNA (Replication Fork) Block Replication Fork Arrest Complex->Block Steric Hindrance DSB Irreversible Double-Strand Breaks (Chromosome Fragmentation) Block->DSB Fork Collision SOS SOS Response Induction (RecA Activation) DSB->SOS DNA Damage Signal Death Bacterial Cell Death SOS->Death Repair Failure Efflux->Entry Pumps Out

Figure 1: The lethal pathway of DCFQs, highlighting the stabilization of the cleavable complex and evasion of efflux pumps via halogenation.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Inspiralis. (2024). DNA Gyrase Supercoiling Assay Protocol. Inspiralis Technical Guides. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.[1][2][4][5][6][7] Molecules, 26(23), 7153. [Link]

Sources

Exploratory

Potential biological activity of 4,6-Dichloro-8-fluoroquinoline

Technical Monograph: 4,6-Dichloro-8-fluoroquinoline A Privileged Scaffold for Bioactive Quinolone & Quinoline Development Executive Summary 4,6-Dichloro-8-fluoroquinoline (CAS: 63010-72-0) represents a high-value "pivot"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4,6-Dichloro-8-fluoroquinoline A Privileged Scaffold for Bioactive Quinolone & Quinoline Development

Executive Summary

4,6-Dichloro-8-fluoroquinoline (CAS: 63010-72-0) represents a high-value "pivot" scaffold in medicinal chemistry. Unlike final-stage drugs, this molecule serves as a versatile electrophilic intermediate. Its specific halogenation pattern—chlorine at C4 and C6, and fluorine at C8—grants it a unique reactivity profile. The C4-chlorine is highly labile to nucleophilic aromatic substitution (


), allowing for the rapid generation of diverse libraries, while the C6-chlorine and C8-fluorine modulate lipophilicity and metabolic stability, respectively. This guide details its synthesis, chemical reactivity, and its critical role as a precursor for next-generation antibacterial (fluoroquinolones) and anticancer (kinase inhibitor) agents.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 4,6-Dichloro-8-fluoroquinoline
Molecular Formula

Molecular Weight 218.05 g/mol
Key Functional Groups C4-Cl (Reactive handle), C6-Cl (Metabolic block), C8-F (Bioavailability enhancer)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Chloroform; poorly soluble in water
The "Halogen Triad" Effect

The biological utility of this scaffold stems from the specific placement of its halogens:

  • C4-Chlorine (The Warhead): This position is electronically activated by the quinoline nitrogen. It serves as the primary site for derivatization, readily displaced by amines (piperazines, anilines) to form bioactive 4-aminoquinolines.

  • C6-Chlorine (The Shield): In many fluoroquinolones, this is a fluorine. However, a chlorine at C6 increases lipophilicity (

    
    ) and prevents oxidative metabolism at this position, extending half-life.
    
  • C8-Fluorine (The Bioavailability Modulator): The C8-fluorine atom is critical for oral bioavailability. It influences the pKa of the molecule and, in antibiotic derivatives, enhances binding to DNA gyrase compared to C8-H analogs.

Synthetic Utility & Reactivity[2]

The primary value of 4,6-dichloro-8-fluoroquinoline lies in its transformation into two distinct classes of bioactive molecules: 4-Aminoquinolines (Anticancer/Antimalarial) and 4-Oxo-3-quinolinecarboxylic acids (Antibiotics).

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction at C4 is driven by the electron-deficient nature of the pyridine ring. The mechanism proceeds via an addition-elimination pathway (Meisenheimer complex).

SNAr_Mechanism Start 4,6-Dichloro-8-fluoroquinoline Complex Meisenheimer Intermediate Start->Complex + Amine (Addition) Amine Nucleophile (H-Nu) (e.g., Piperazine) Amine->Complex Product 4-Substituted Derivative (Bioactive Core) Complex->Product - HCl (Elimination)

Figure 1: The


 pathway for functionalizing the C4 position.

Biological Potential of Derivatives

While the core scaffold is an intermediate, its derivatives exhibit potent biological activities.[1]

A. Antibacterial Activity (Fluoroquinolone Precursors)

Derivatives of this scaffold are precursors to "Besifloxacin-like" or "Clinafloxacin-like" antibiotics.

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The derivative stabilizes the DNA-enzyme cleavage complex, causing double-strand breaks.

  • SAR Note: To achieve high antibacterial potency, the quinoline nitrogen is usually alkylated (e.g., cyclopropyl), and the C3 position requires a carboxylic acid. This scaffold provides the halogenated core for those subsequent steps.

B. Anticancer Activity (Kinase Inhibition)

4-amino-substituted quinolines derived from this scaffold act as Tyrosine Kinase Inhibitors (TKIs).

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Mechanism: The quinoline core mimics the adenine ring of ATP, binding to the kinase ATP-binding pocket. The C6-Cl and C8-F substituents improve binding affinity via hydrophobic interactions and hydrogen bonding within the pocket.

  • Evidence: Analogs with 4-aniline substitutions have shown

    
     values in the nanomolar range against non-small cell lung cancer (NSCLC) cell lines.
    

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Gould-Jacobs Approach)

Rationale: This standard industrial route builds the pyridine ring onto the benzene ring.

  • Condensation: Mix 4-chloro-2-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. (Ethanol byproduct is removed).

  • Cyclization: Add the resulting acrylate to boiling diphenyl ether (250°C) for 30 mins. This forms the 4-hydroxyquinoline-3-ester.

  • Hydrolysis/Decarboxylation: Reflux in 10% NaOH, then acidify to precipitate the acid. Heat the acid in quinoline/copper powder to decarboxylate, yielding 6-chloro-8-fluoro-4-hydroxyquinoline .

  • Chlorination: Reflux the 4-hydroxy intermediate in Phosphorus Oxychloride (

    
    )  for 3 hours. Pour onto ice. Neutralize with ammonia.
    
  • Purification: Recrystallize from hexane/ethyl acetate.

    • Validation: Confirm structure via

      
      -NMR (Loss of OH signal, shift of aromatic protons).
      
Protocol B: Functionalization (Synthesis of 4-Piperazinyl Derivative)

Rationale: Installing a piperazine ring is the "gold standard" for increasing solubility and bioavailability in this class.

  • Reaction: Dissolve 4,6-dichloro-8-fluoroquinoline (1 mmol) in acetonitrile (5 mL).

  • Addition: Add N-Boc-piperazine (1.2 mmol) and Potassium Carbonate (

    
    )  (2.0 mmol).
    
  • Conditions: Reflux at 80°C for 6-12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Filter inorganic salts. Evaporate solvent. Wash residue with water.[2]

  • Deprotection (Optional): Treat with TFA/DCM to remove the Boc group if a free amine is required.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Rationale: To screen the new derivative for anticancer potential.

  • Seeding: Seed A549 (Lung Cancer) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add the 4-substituted quinoline derivative at varying concentrations (0.1 - 100

    
    ). Include DMSO control.
    
  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Readout: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm. Calculate

    
    .
    

Visualizing the Synthetic Tree

The following diagram maps the transformation of the raw aniline into the scaffold and its divergence into two major therapeutic classes.

Synthetic_Tree Aniline Start: 4-Chloro-2-fluoroaniline GouldJacobs Gould-Jacobs Cyclization (+ EMME, 250°C) Aniline->GouldJacobs HydroxyInt Intermediate: 4-Hydroxy-6-chloro-8-fluoroquinoline GouldJacobs->HydroxyInt Scaffold CORE SCAFFOLD: 4,6-Dichloro-8-fluoroquinoline HydroxyInt->Scaffold POCl3 Chlorination PathA Path A: Antibacterial (Hydrolysis to 4-Oxo) Scaffold->PathA Acid Hydrolysis PathB Path B: Anticancer (SnAr with Anilines) Scaffold->PathB Nucleophilic Subst. ProdA Fluoroquinolone Antibiotics (e.g., Gyrase Inhibitors) PathA->ProdA ProdB Kinase Inhibitors (e.g., EGFR Inhibitors) PathB->ProdB

Figure 2: Synthetic lineage from aniline precursor to bioactive therapeutic classes.

References

  • Synthesis of Fluoroquinolone Antibiotics. Organic Syntheses, Coll. Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948). Link

  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 1989, 33(2), 131-135. Link

  • Recent Advances in the Synthesis of Quinolines: A Review. RSC Advances, 2020. Link

  • 4-Chloro-8-fluoroquinoline Product Data. Sigma-Aldrich Technical Data Sheet. Link

  • Quinolone-based anticancer agents: A potential target for drug design. European Journal of Medicinal Chemistry, 2019. Link

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of halogen substituents onto this privileged heterocyclic motif profoundly influences its physicochemical and biological properties, leading to a vast and diverse chemical space for drug discovery. This guide provides a comprehensive exploration of the chemical properties of halogenated quinolines, delving into their synthesis, reactivity, and paramount importance in the development of novel pharmaceuticals. We will examine key synthetic methodologies, explore the mechanistic underpinnings of their reactivity, and discuss their applications in targeting a range of diseases, from malaria to cancer. This document is intended to serve as a detailed technical resource, bridging fundamental chemical principles with practical applications in the field of drug development.

Introduction: The Significance of the Halogenated Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural unit in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a powerful strategy in medicinal chemistry to modulate a compound's properties.[2] The incorporation of halogens into the quinoline ring system can dramatically alter its lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.[2]

These modifications have led to the development of clinically significant drugs. For instance, the 7-chloroquinoline core is a key pharmacophore in antimalarial drugs like chloroquine.[3] Furthermore, halogenated quinolines have demonstrated potent anticancer, antibacterial, and antiviral activities, highlighting the versatility of this structural class.[3][4][5] This guide will provide a detailed examination of the chemical principles that govern the synthesis and reactivity of these important compounds, offering insights for the rational design of new and improved therapeutic agents.

Synthesis of Halogenated Quinolines: Foundational Methodologies

The construction of the quinoline ring system and the subsequent introduction of halogens can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.

Classical Quinoline Syntheses

Several named reactions have been instrumental in the synthesis of the core quinoline scaffold for over a century.[6] These methods often involve the condensation of anilines with various carbonyl-containing compounds followed by cyclization.

The Skraup synthesis is a classic and robust method for preparing quinolines.[7][8] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][8] The reaction is notoriously vigorous, but it remains a valuable tool for accessing a range of quinoline derivatives.[8]

Causality in Experimental Choices: The use of concentrated sulfuric acid is crucial for the dehydration of glycerol to acrolein, the key electrophile in the reaction.[6] Nitrobenzene serves a dual role as both an oxidizing agent to convert the dihydroquinoline intermediate to the aromatic quinoline and as a solvent.[8] Ferrous sulfate is often added to moderate the otherwise violent reaction.[7]

Experimental Protocol: Skraup Synthesis of Quinoline [8]

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ferrous sulfate heptahydrate to the mixture.

  • Gently heat the mixture. The reaction will become exothermic.

  • Maintain the temperature for 3-4 hours.

  • After completion, cool the mixture and dilute it with water.

  • Neutralize the mixture with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation.

Skraup_Synthesis Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Dehydration Nitrobenzene Nitrobenzene (Oxidant) Oxidation Oxidation Nitrobenzene->Oxidation Acrolein->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization β-Anilinopropionaldehyde Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline caption Figure 1: Simplified workflow of the Skraup Synthesis.

Caption: Figure 1: Simplified workflow of the Skraup Synthesis.

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[9][10] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[10]

Causality in Experimental Choices: The initial condensation is a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester.[10] The high temperature required for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization.[10] Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields.[10][11]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

  • In a microwave vial, combine the aniline and diethyl ethoxymethylenemalonate (excess serves as solvent and reagent).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 5-10 minutes).[11]

  • Cool the vial to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash it with a cold solvent like acetonitrile.

  • Dry the product under vacuum.

Gould_Jacobs_Reaction Aniline Aniline Condensation Condensation Aniline->Condensation Malonate_Ester Alkoxymethylenemalonate Ester Malonate_Ester->Condensation Intermediate Anilidomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (High T or Microwave) Intermediate->Cyclization Hydroxyquinoline_Ester 4-Hydroxyquinoline-3-carboxylate Cyclization->Hydroxyquinoline_Ester Hydrolysis Hydrolysis (e.g., NaOH) Hydroxyquinoline_Ester->Hydrolysis Carboxylic_Acid Quinoline-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline caption Figure 2: Stepwise pathway of the Gould-Jacobs Reaction.

Caption: Figure 2: Stepwise pathway of the Gould-Jacobs Reaction.

Direct Halogenation of Quinolines

The direct introduction of halogen atoms onto a pre-formed quinoline ring is a common and efficient strategy. The regioselectivity of these reactions is governed by the electronic properties of the quinoline ring and the nature of the halogenating agent.

Causality in Experimental Choices: Electrophilic aromatic substitution is the predominant mechanism for direct halogenation. The pyridine ring of quinoline is electron-deficient, making the benzene ring more susceptible to electrophilic attack. The choice of halogenating agent and reaction conditions can influence the position of halogenation. For instance, metal-free halogenation protocols using reagents like trihaloisocyanuric acid have been developed for regioselective C-H halogenation under mild conditions.[12][13]

Experimental Protocol: Metal-Free C5-Halogenation of 8-Substituted Quinolines [12]

  • In a suitable solvent such as acetonitrile, dissolve the 8-substituted quinoline.

  • Add the trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA) to the solution at room temperature.

  • Stir the reaction mixture under an open-air atmosphere for the required time (typically 15 minutes to 6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Reactivity of Halogenated Quinolines

The presence of halogen substituents significantly influences the reactivity of the quinoline ring, opening up avenues for further functionalization through various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

Halogenated quinolines, particularly those with halogens on the electron-deficient pyridine ring (e.g., at the 2- and 4-positions), are susceptible to nucleophilic aromatic substitution. This reactivity is crucial for introducing diverse functionalities, such as amino and alkoxy groups, which are prevalent in many bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated quinolines are excellent substrates for these transformations.

The Suzuki coupling reaction involves the coupling of a haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming new carbon-carbon bonds, enabling the synthesis of a wide range of substituted quinolines.

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond between a haloquinoline and an alkene. This reaction is particularly useful for introducing vinyl groups onto the quinoline scaffold.

Cross_Coupling_Reactions Haloquinoline Haloquinoline (X = Cl, Br, I) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Haloquinoline->Pd_Catalyst Base Base (e.g., Na₂CO₃) Pd_Catalyst->Base Suzuki_Product Aryl/Alkyl-Quinoline Pd_Catalyst->Suzuki_Product Suzuki Coupling Heck_Product Vinyl-Quinoline Pd_Catalyst->Heck_Product Heck Coupling Suzuki_Reactant Boronic Acid/Ester (R-B(OR)₂) Suzuki_Reactant->Pd_Catalyst Heck_Reactant Alkene (R'-CH=CH₂) Heck_Reactant->Pd_Catalyst caption Figure 3: Key components in Suzuki and Heck cross-coupling reactions of haloquinolines.

Caption: Figure 3: Key components in Suzuki and Heck cross-coupling reactions of haloquinolines.

Halogenated Quinolines in Drug Development: A Mechanistic Perspective

The unique chemical properties of halogenated quinolines have been exploited in the development of drugs for various diseases.

Antimalarial Agents

Quinolines are a cornerstone of antimalarial therapy.[14] Chloroquine, a 7-chloroquinoline derivative, is thought to exert its effect by accumulating in the acidic food vacuole of the malaria parasite.[14][15] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[15][16] The chlorine atom is believed to play a role in the drug's uptake and accumulation within the parasite.[17] Mefloquine, another important quinoline-based antimalarial, also acts by inhibiting hemozoin formation.[18]

Pharmacokinetic Profile of Mefloquine:

ParameterValueReference
Absorption Half-life1-4 hours[19][20]
Time to Peak Concentration7-24 hours[19][20]
Apparent Volume of Distribution13.3 - 40.9 L/kg[19][20]
Terminal Elimination Half-life13.8 - 40.9 days[19][20]
Plasma Protein Binding>98%[19][20]
Antibacterial and Anticancer Activities

The halogenated quinoline scaffold has also been explored for its potential in treating bacterial infections and cancer. Certain halogenated quinolines have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][21][22] The mechanism of action is thought to involve the disruption of bacterial biofilms.[5]

In the realm of oncology, various halogenated quinoline derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[4][23] Their anticancer activity is often attributed to mechanisms such as the inhibition of key enzymes like PI3K and the induction of apoptosis.[4][23] The position and nature of the halogen substituent can significantly impact the anticancer potency.[4]

Spectroscopic Properties of Halogenated Quinolines

Spectroscopic techniques are indispensable for the characterization of halogenated quinolines. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the molecular structure.

Furthermore, UV-Visible and fluorescence spectroscopy can offer insights into the electronic properties of these compounds.[24][25][26] The position and nature of the halogen substituent can influence the absorption and emission spectra, which can be correlated with their biological activity.[25][26] For instance, computational studies on halogen-substituted 4-anilinoquinazoline tyrosine kinase inhibitors have shown a correlation between the UV-visible spectra and the drug's potency.[25][26]

Conclusion and Future Perspectives

Halogenated quinolines represent a rich and versatile class of compounds with profound implications for drug discovery and development. Their synthesis is well-established through both classical and modern methodologies, and their reactivity allows for extensive functionalization. The strategic incorporation of halogens has proven to be a highly effective approach for modulating the biological activity of the quinoline scaffold, leading to potent antimalarial, antibacterial, and anticancer agents.

Future research in this area will likely focus on the development of more selective and efficient synthetic methods, including further advancements in C-H activation and functionalization. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced spectroscopic techniques, will continue to guide the rational design of novel halogenated quinoline-based therapeutics with improved efficacy and safety profiles. The continued exploration of this remarkable chemical space holds immense promise for addressing unmet medical needs.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]

  • Fitch, C. D. (2004). Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline-containing drugs. Life sciences, 74(16), 1957–1972. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Karbwang, J., & White, N. J. (1990). Clinical pharmacokinetics of mefloquine. Clinical pharmacokinetics, 19(4), 264–279. [Link]

  • PHARMACOKINETICS OF PROPHYLACTIC MEFLOQUINE. (n.d.). Faculty of Tropical Medicine, Mahidol University. [Link]

  • Simpson, J. A., Watkins, W. M., Price, R. N., Aarons, L., & White, N. J. (2000). Mefloquine pharmacokinetic-pharmacodynamic models: implications for dosing and resistance. Antimicrobial agents and chemotherapy, 44(12), 3414–3424. [Link]

  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life sciences, 49(17), 1213–1219. [Link]

  • synthesis of quinoline derivatives and its applications. (2018). Slideshare. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651–1660. [Link]

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1356–1361. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Clinical Pharmacokinetics of Mefloquine. (1990). Semantic Scholar. [Link]

  • Nosten, F., ter Kuile, F. O., Luxemburger, C., Woodrow, C., Kyle, D. E., Chongsuphajaisiddhi, T., & White, N. J. (1999). Population pharmacokinetics of mefloquine in patients with acute falciparum malaria. Clinical pharmacology and therapeutics, 65(5), 511–522. [Link]

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1356–1361. [Link]

  • Kapishnikov, S., Weiner, A., Shimshi, A., Hviid, L., & Leiserowitz, L. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952. [Link]

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1356–1361. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2017). MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Informa UK Limited. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. [Link]

  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(5), 213–218. [Link]

  • Verderosa, A. D., Harris, T. L., D'Angelo, J. G., Johnson, J. R., & Huigens, R. W. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & biomolecular chemistry, 13(41), 10290–10294. [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). ResearchGate. [Link]

  • Ajani, O. O., Adebiyi, O. E., & Adebiyi, O. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19547–19580. [Link]

  • Pradines, B., Ramiandrasoa, F., Rolain, J. M., Rogier, C., Mosnier, J., Dourmis, N., ... & D'Orgeval, F. (1991). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium. Annals of tropical medicine and parasitology, 85(2), 229–237. [Link]

  • Kim, H., Kwon, O. H., & Park, S. Y. (2001). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. Journal of fluorescence, 11(3), 191–198. [Link]

  • Brower, K. R., Samuels, W. P., Way, J. W., & Amstutz, E. D. (1954). Halogen Reactivities. III. Kinetic Study of Displacement Reactions of Haloquinolines with Piperidine. The Journal of Organic Chemistry, 19(11), 1830–1836. [Link]

  • The halogenated 8 hydroxyquinolines. (2018). ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). MDPI. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). ACS Publications. [Link]

  • Pawlas, J., Greenwood, J., Vedsø, P., Liljefors, T., Jakobsen, P., Huusfeldt, P. O., & Begtrup, M. (2001). Halogenation of pyrazoloquinolines and pyrazoloisoquinolines. Theoretical analysis of the regioreactivity and cross-coupling of 3-halogen derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 143–151. [Link]

  • Oxidation of 2- and 3-Halogenated Quinolines: An Easy Access to 5- and 6-Halogenopyridine-2,3-dicarboxylic Acids. (2004). Semantic Scholar. [Link]

  • Selective Electrochemical Halogenation of Functionalized Quinolone. (2023). ACS Publications. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. [Link]

  • Selected quinoline-based marketed drugs. (2024). ResearchGate. [Link]

  • Chemical structures of halogenated quinoline-3 and halogenated quinoline-4. (2020). ResearchGate. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). MDPI. [Link]

  • Harris, T. L., D'Angelo, J. G., Johnson, J. R., Verderosa, A. D., & Huigens, R. W. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European journal of medicinal chemistry, 155, 547–556. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). PubMed. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (1998). United States Environmental Protection Agency. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI. [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2021). Scientific Reports. [Link]

Sources

Exploratory

4,6-Dichloro-8-fluoroquinoline as a synthetic building block.

Topic: 4,6-Dichloro-8-fluoroquinoline as a Synthetic Building Block Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Leveraging Orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Dichloro-8-fluoroquinoline as a Synthetic Building Block Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Leveraging Orthogonal Reactivity and the Fluorine Effect in Scaffold Design

Executive Summary: The Strategic Value

In the landscape of heterocyclic building blocks, 4,6-dichloro-8-fluoroquinoline represents a "privileged scaffold" that offers a rare combination of orthogonal reactivity and metabolic foresight . Unlike generic quinolines, this tri-substituted core allows medicinal chemists to execute sequential, site-selective functionalizations without the need for protecting groups.[1]

  • The C4-Chloride: Highly activated for SNAr displacements, serving as the primary entry point for amine introduction.

  • The C6-Chloride: Chemically distinct; requires transition-metal catalysis (Suzuki/Buchwald) for functionalization, allowing for late-stage diversification.

  • The C8-Fluorine: A non-labile "stealth" substituent that modulates pKa, blocks metabolic oxidation (CYP450), and induces conformational bias through electrostatic repulsion [1, 2].[1]

This guide outlines the mechanistic rationale and validated protocols for utilizing this building block in the synthesis of kinase inhibitors and next-generation antibacterial agents.

Chemical Architecture & Reactivity Landscape

The utility of 4,6-dichloro-8-fluoroquinoline lies in its electronic asymmetry. The nitrogen atom of the quinoline ring creates a gradient of electrophilicity that dictates the order of reaction.

Reactivity Hierarchy (The "Rules of Engagement")
SiteSubstituentElectronic StatePrimary Reaction ClassActivation Energy
C4 ChlorideHigh Electrophilicity (Vinylogous to N)SNAr (Nucleophilic Aromatic Substitution)Low
C6 ChlorideModerate/Low Electrophilicity Pd-Catalyzed Cross-CouplingHigh (Requires Catalyst)
C8 FluorineHigh Stability Electronic Modulation / Metabolic BlockingN/A (Stable)
Mechanistic Insight: The C4 vs. C6 Selectivity

The C4 position possesses the highest LUMO coefficient in the quinoline system, making it significantly more susceptible to nucleophilic attack than the C6 position [3]. This allows for a "temperature-controlled" synthesis strategy:

  • Step 1 (Mild): SNAr at C4 displaces the chloride.

  • Step 2 (Elevated/Catalyzed): The C6 chloride remains intact for subsequent palladium-catalyzed coupling.

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reactivity map, guiding the chemist through the sequential functionalization logic.

ReactivityMap Core 4,6-Dichloro-8- fluoroquinoline C4_Path C4 Position (High Reactivity) Core->C4_Path First Functionalization C6_Path C6 Position (Latent Reactivity) Core->C6_Path Second Functionalization C8_Path C8 Position (Electronic/Metabolic) Core->C8_Path Static Modulation Out_C4 S_NAr Displacement (Amines/Alkoxides) C4_Path->Out_C4 Out_C6 Pd-Catalyzed Coupling (Suzuki/Buchwald) C6_Path->Out_C6 Out_C8 Metabolic Stability (Blocks CYP Oxidation) C8_Path->Out_C8

Figure 1: Reactivity Map illustrating the sequential logic of functionalization. C4 is the kinetic entry point, while C6 is reserved for catalytic elaboration.[1]

Validated Experimental Protocols

Protocol A: Regioselective SNAr at C4

Target: Introduction of solubilizing amines or pharmacophores without affecting the C6-Cl handle.

Reagents:

  • Substrate: 4,6-Dichloro-8-fluoroquinoline (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or Aniline derivative (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Isopropanol (IPA) or DMF (if solubility is poor)[1]

Methodology:

  • Dissolution: Charge the reaction vessel with 4,6-dichloro-8-fluoroquinoline and IPA (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C . Note: Do not exceed 100°C to avoid potential background reaction at C6, although C6 is generally inert to SNAr under these conditions.[1]

  • Monitoring: Monitor by TLC/LCMS. The C4-substituted product usually appears within 2–4 hours.

  • Workup: Cool to RT. If using IPA, the product often precipitates upon cooling or addition of water. Filter and wash with cold water/hexanes.

Why this works: The solvent choice (IPA) promotes SNAr via hydrogen bond activation of the leaving group, while the temperature control ensures the C6-Cl bond remains spectator [3, 4].

Protocol B: Suzuki-Miyaura Coupling at C6

Target: Arylation of the scaffold to build complexity (e.g., biaryl kinase inhibitors).[1]

Reagents:

  • Substrate: 4-Amino-6-chloro-8-fluoroquinoline (Product of Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM or Pd(PPh3)4 (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Methodology:

  • Inerting: Purge the reaction vessel with Nitrogen/Argon for 10 minutes.

  • Charging: Add the substrate, boronic acid, and palladium catalyst.[1]

  • Solvation: Add degassed Dioxane and aqueous K2CO3.

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, and concentrate.[1] Purify via flash chromatography (SiO2).

Why this works: The C6-Cl bond, initially unreactive, becomes the primary electrophile once the C4 position is deactivated by the electron-donating amino group installed in Step 1. This "electronic switching" prevents over-reaction [5, 6].

Synthetic Workflow Diagram

The following Graphviz diagram details the step-by-step synthesis of a hypothetical kinase inhibitor using this scaffold.

SynthesisWorkflow Start Start: 4,6-Dichloro-8-fluoroquinoline Step1 Step 1: S_NAr Reaction (Nucleophilic Attack at C4) Start->Step1 Amine, DIPEA, IPA, 80°C Intermed Intermediate: 4-Amino-6-chloro-8-fluoroquinoline (C4 substituted, C6 intact) Step1->Intermed Yield: ~85-90% Step2 Step 2: Suzuki Coupling (Pd-Catalyzed Arylation at C6) Intermed->Step2 Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Final Final Scaffold: 4-Amino-6-Aryl-8-fluoroquinoline (Kinase Inhibitor Core) Step2->Final Yield: ~70-80%

Figure 2: Stepwise synthesis demonstrating the preservation of the C6-Cl handle for late-stage diversification.

Applications in Drug Discovery[2][3]

Antibacterial Agents (Fluoroquinolones)

The 8-fluoro substituent is a hallmark of third- and fourth-generation fluoroquinolones (e.g., Moxifloxacin). It serves two critical functions:

  • Improved Pharmacokinetics: Increases lipophilicity compared to the 8-H analog, enhancing cell permeability.

  • Target Binding: The 8-F group can interact with the GyrA subunit of DNA gyrase, potentially overcoming resistance mechanisms associated with older quinolones [1, 7].

Kinase Inhibitors (EGFR/VEGFR)

Quinolines are bioisosteres of quinazolines (e.g., Gefitinib).[1] The 4,6-substitution pattern mimics the adenosine triphosphate (ATP) binding pocket geometry.

  • Scaffold Hopping: Replacing a 6,7-dialkoxyquinazoline with a 4-amino-6-aryl-8-fluoroquinoline can improve metabolic stability by removing labile methoxy groups while maintaining the Type I inhibitor binding mode [2, 8].

Safety & Handling

  • Skin Sensitization: Halogenated quinolines can be potent sensitizers. Double-gloving (Nitrile) is recommended.

  • Genotoxicity: While 8-fluoro substitution generally reduces mutagenicity compared to other isomers, all intermediates should be treated as potential genotoxins until tested [1].[1]

References

  • Effects of oligofluorine substitution on the mutagenicity of quinoline. Mutat Res. 1999;439(2):149-57.[2] Link

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. 2023.[3][4] Link[1]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. ResearchGate. 2024.[5] Link

  • Regioselective Functionalization of Quinolines through C-H Activation. MDPI. 2019. Link

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC. 2020. Link

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. 2009. Link

  • A novel antibacterial 8-chloroquinolone with a distorted orientation. J Med Chem.[6] 2003.[3][4] Link

  • Quinolones for applications in medicinal chemistry: synthesis and structure. Chimica Italiana. 2021.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 4,6-Dichloro-8-fluoroquinoline in Antibacterial Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Research The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease therapy for decades.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Research

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease therapy for decades.[1][2] Their broad-spectrum activity, excellent bioavailability, and bactericidal mechanism of action have rendered them indispensable in treating a variety of bacterial infections.[1][2] The core mechanism of these compounds involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[3][4][5][6][7] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[6][7]

The extensive clinical use of fluoroquinolones, characterized by a fluorine atom at the C-6 position, has unfortunately led to the emergence of resistant bacterial strains.[2][7] This pressing challenge necessitates the exploration of novel quinoline derivatives with modified substitution patterns to evade existing resistance mechanisms and expand the antibacterial spectrum. The scaffold of 4,6-dichloro-8-fluoroquinoline presents a unique starting point for such endeavors. The presence of two reactive chlorine atoms at positions C-4 and C-6 offers versatile handles for synthetic modification, while the 8-fluoro substituent may influence the compound's conformational properties and target engagement, potentially leading to derivatives with enhanced potency and novel activity profiles.

This document provides a comprehensive guide for researchers and drug development professionals on leveraging the 4,6-dichloro-8-fluoroquinoline scaffold for the discovery of new antibacterial agents. We will delve into proposed synthetic strategies, detailed protocols for antibacterial evaluation, and a framework for interpreting the resulting data.

Strategic Derivatization of the 4,6-Dichloro-8-fluoroquinoline Core

The antibacterial efficacy of quinolones is profoundly influenced by the nature of substituents at various positions of the core structure.[8][9] Based on established structure-activity relationships (SAR) within the quinolone class, the C-4 and C-6 positions of the 4,6-dichloro-8-fluoroquinoline scaffold are prime candidates for modification to generate a library of diverse analogs.

Rationale for Modification at C-4 and C-6
  • C-4 Position: The 4-oxo group is essential for the antibacterial activity of quinolones, as it is involved in the binding to the DNA-gyrase complex. The chlorine at this position in the starting scaffold is expected to be highly reactive and can be readily hydrolyzed to the required 4-oxo group or substituted with other nucleophiles to explore novel interactions with the target enzymes.

  • C-6 Position: While a fluorine atom is common at this position in modern fluoroquinolones, the presence of a chlorine atom in the starting scaffold allows for nucleophilic aromatic substitution reactions. This enables the introduction of a wide array of functional groups that can modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties.[1]

  • C-8 Position: The fluorine atom at the C-8 position is a key feature of the scaffold. Halogen substitution at C-8 is known to influence the conformation of the molecule and can contribute to potent antibacterial activity.[10][11]

Proposed Synthetic Workflow

The following diagram outlines a plausible, high-level synthetic workflow for the derivatization of 4,6-dichloro-8-fluoroquinoline. This strategy focuses on the sequential substitution of the chlorine atoms at C-4 and C-6.

G A 4,6-Dichloro-8-fluoroquinoline B Step 1: Nucleophilic Substitution at C-4 (e.g., Hydrolysis to 4-quinolone) A->B C 6-Chloro-8-fluoro-4-quinolone Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution at C-6 (Introduction of diverse amines, e.g., piperazines, pyrrolidines) C->D E Library of 6-substituted-8-fluoro-4-quinolone Derivatives D->E F Biological Evaluation (MIC, Cytotoxicity) E->F

Caption: Proposed synthetic workflow for derivatization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and the subsequent evaluation of the antibacterial activity of the final compounds.

Protocol 1: Synthesis of 6-Chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester (A Key Intermediate)

This protocol is a hypothetical adaptation based on established quinolone synthesis methodologies.

Objective: To synthesize a core intermediate that can be further derivatized at the C-6 position.

Materials:

  • 4,6-dichloro-8-fluoroquinoline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Dowtherm A (or other high-boiling point solvent)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Step 1: Malonate Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • After the addition is complete, add 4,6-dichloro-8-fluoroquinoline to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization:

    • After the initial condensation, carefully evaporate the ethanol under reduced pressure.

    • Add a high-boiling point solvent such as Dowtherm A to the residue.

    • Heat the mixture to 240-250 °C for 1-2 hours to effect cyclization.

    • Allow the reaction mixture to cool to room temperature.

  • Step 3: Work-up and Purification:

    • Dilute the cooled reaction mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on established methods for antimicrobial susceptibility testing.[12][13][14]

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized quinolone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include positive, negative, and sterility controls on each plate.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be assessed visually or with a plate reader.

Data Presentation and Interpretation

Quantitative data from antibacterial screening should be summarized in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: Example of MIC Data Summary
Compound IDModification at C-6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Scaffold -Cl>128>128
Derivative 1 -Piperazinyl1632
Derivative 2 -3-Aminopyrrolidinyl816
Ciprofloxacin (Control)0.50.25

Visualization of Key Concepts

Visual aids are essential for conveying complex biological and chemical information.

Mechanism of Action of Quinolone Antibiotics

G A Quinolone Antibiotic D Ternary Quinolone-Enzyme-DNA Complex A->D B Bacterial DNA Gyrase/ Topoisomerase IV B->D C Bacterial DNA C->D E Inhibition of DNA Ligation D->E F Accumulation of Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Sources

Application

Application Note: Developing Kinase Inhibitors from a 4,6-Dichloro-8-fluoroquinoline Scaffold

Part 1: Introduction & Scaffold Rationale[1] In the pursuit of novel ATP-competitive kinase inhibitors, the quinoline core remains a "privileged scaffold" due to its ability to mimic the purine ring of ATP. This guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scaffold Rationale[1]

In the pursuit of novel ATP-competitive kinase inhibitors, the quinoline core remains a "privileged scaffold" due to its ability to mimic the purine ring of ATP. This guide focuses on the 4,6-Dichloro-8-fluoroquinoline scaffold—a highly specific, tri-functionalized template designed to address three critical failure modes in early discovery: selectivity, potency, and metabolic stability .

The "Tri-Vector" Design Strategy

Unlike generic quinolines, this specific substitution pattern offers three distinct vectors for optimization (See Diagram 1):

  • C4-Position (The Hinge Binder): The chlorine at C4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ). Displacing this with an aniline or heterocycle typically establishes the primary hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR, Cys919 in c-Met).
    
  • C6-Position (The Solubilizing/Selectivity Tail): The chlorine at C6 is unreactive to

    
     but highly reactive in Palladium-catalyzed cross-couplings. This allows for the late-stage introduction of solubilizing groups (e.g., piperazines) that extend into the solvent front or hydrophobic back-pocket, crucial for tuning selectivity.
    
  • C8-Fluoro (The Metabolic Shield): The C8 position on quinolines is a metabolic "hotspot" prone to oxidation by CYP450 enzymes. The C8-fluorine atom blocks this site, improves metabolic stability, and electronically modulates the pKa of the quinoline nitrogen (N1), potentially enhancing H-bond acceptance.

Part 2: Chemical Synthesis Protocols

Regioselectivity Logic

The success of this scaffold relies on the differential reactivity of the two chlorine atoms.

  • C4-Cl: Located para to the quinoline nitrogen. The electron-deficient heterocycle activates this position for

    
    .
    
  • C6-Cl: Located meta to the nitrogen. It is electronically deactivated for

    
     but remains available for metal-catalyzed coupling.
    
Protocol: Regioselective C4-Functionalization ( )

Objective: Install the primary pharmacophore (Hinge Binder) without touching the C6 handle.

Reagents:

  • Scaffold: 4,6-Dichloro-8-fluoroquinoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: HCl (cat.) or p-TsOH (cat.) – Acid catalysis protonates N1, significantly accelerating the reaction.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4,6-Dichloro-8-fluoroquinoline in 5 mL of anhydrous IPA in a sealed reaction vial.

  • Addition: Add 1.1 mmol of the aniline nucleophile.

  • Activation: Add 1-2 drops of concentrated HCl (or 0.1 equiv p-TsOH).

  • Reflux: Heat the mixture to reflux (85°C) for 2–4 hours.

    • QC Check: Monitor by TLC/LC-MS. The C4-substituted product usually precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Wash: Wash the solid with cold IPA followed by diethyl ether to remove unreacted aniline.

  • Free Base Formation: Suspend the solid in EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.

Yield Expectation: >85% Validation:


 NMR should show the disappearance of the C4 proton signal (if comparing to de-chloro analog) or a shift in the C3 proton, with the C6-Cl signal remaining intact.
Protocol: C6-Diversification (Suzuki-Miyaura Coupling)

Objective: Extend the molecule into the solvent channel to improve potency/ADME.

Reagents:

  • Substrate: C4-substituted intermediate (from 2.2) (1.0 equiv)[1]

  • Boronic Acid/Ester: e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic ester, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical for Pd cycle).

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Reaction: Seal and heat to 90–100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Scaffold 4,6-Dichloro-8-fluoroquinoline Step1 Step 1: SNAr (C4) Selectivity: C4 >>> C6 Reagent: Aniline/IPA/H+ Scaffold->Step1 Activation via N1 Intermediate Intermediate: 4-Anilino-6-chloro-8-fluoroquinoline Step1->Intermediate Displacement of C4-Cl Step2 Step 2: Suzuki Coupling (C6) Reagent: R-B(OH)2 / Pd(0) Intermediate->Step2 Oxidative Addition at C6-Cl FinalProduct Final Inhibitor: Dual-Functionalized Scaffold Step2->FinalProduct C-C Bond Formation

Caption: Sequential functionalization strategy leveraging the electronic differentiation between C4 and C6 positions.

Part 3: Biological Evaluation Protocols

Biochemical Potency (ADP-Glo™ Kinase Assay)

Rationale: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is universal and less prone to interference than fluorescence-based assays for quinolines (which can be fluorescent).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well white plate. Include DMSO-only (Max signal) and No-Enzyme (Min signal) controls.

  • Reaction Start: Add 2 µL of Kinase solution. Incubate 10 min. Add 2 µL of ATP/Substrate solution.

  • Incubation: Incubate at RT for 60 minutes (linear phase).

  • Detection: Add 4 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Calculate % Inhibition =

    
    . Fit to 4-parameter logistic equation to determine 
    
    
    
    .
Cellular Viability & Target Engagement

Rationale: Biochemical potency must translate to cellular efficacy.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, MKN-45 for c-Met) at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions of the inhibitor for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent. Measure luminescence.

  • Western Blot (Target Validation):

    • Treat cells at

      
       for 2 hours.
      
    • Lyse cells and immunoblot for Phospho-Kinase (e.g., p-EGFR Y1068) vs. Total Kinase .

    • Success Criterion: Dose-dependent reduction in phosphorylation without affecting total protein levels.

Visualization: Binding Mode Hypothesis

BindingMode Hinge Hinge Region (Met793 / Cys919) N1 Quinoline N1 (H-Bond Acceptor) Hinge->N1 Secondary H-Bond Solvent Solvent Front (Hydrophilic) Gatekeeper Gatekeeper Residue (Thr790 / Val848) C4_NH C4-Aniline NH (H-Bond Donor) C4_NH->Hinge Primary H-Bond C6_Tail C6-Substituent (Solubility/Potency) C6_Tail->Solvent Extension C8_F C8-Fluoro (Metabolic Shield) C8_F->Gatekeeper Steric/Electronic Avoidance

Caption: Schematic interaction of the 4,6-dichloro-8-fluoroquinoline scaffold within the ATP-binding pocket.

Part 4: ADME Considerations & Troubleshooting

FeatureIssueSolution via Scaffold Design
Metabolic Stability Quinoline N-oxidation or C8-hydroxylation.8-Fluoro substitution blocks C8 oxidation and reduces electron density on N1, suppressing N-oxide formation [1].
Solubility Planar aromatic systems often have poor aqueous solubility.Use the C6-vector to install polar heterocycles (morpholine, piperazine) or solubilizing amines via Suzuki coupling [2].
Selectivity ATP pocket is highly conserved.[2]The C4-aniline determines the "shape" fit. Use bulky anilines (e.g., 3-bromo) to exploit the hydrophobic back-pocket if the gatekeeper allows.

References

  • Strategic Fluorination in Drug Discovery: Title: "Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2" Source: MDPI, Molecules 2024. URL:[Link]

  • Quinoline Scaffold Reactivity & SAR: Title: "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)" Source: Wiley/ChemMedChem. URL:[Link]

  • Regioselective SNAr Protocols: Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis" Source: NIH / PMC. URL:[Link]

Sources

Method

Application Notes & Protocols: A Guide to the Synthesis of Novel Anticancer Agents from 4,6-Dichloro-8-fluoroquinoline

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, with a particularly significant impact on anticancer drug discovery.[4][5] These compounds can exert their effects through diverse mechanisms, including the inhibition of critical cellular processes like tubulin polymerization, topoisomerase function, and the activity of various protein kinases, leading to cell cycle arrest and apoptosis.[1][2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 4,6-dichloro-8-fluoroquinoline as a versatile starting material for the synthesis of novel anticancer drug candidates. We present strategic synthetic pathways, step-by-step protocols for selective functionalization, and a framework for subsequent biological evaluation.

Introduction: The Strategic Value of the 4,6-Dichloro-8-fluoroquinoline Scaffold

The pursuit of targeted and effective cancer therapies necessitates the exploration of novel chemical entities. Quinoline-based compounds have emerged as a privileged scaffold due to their proven efficacy and synthetic tractability.[3] The specific starting material, 4,6-dichloro-8-fluoroquinoline, offers a unique synthetic advantage due to the differential reactivity of its halogen substituents.

  • C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the straightforward introduction of various amine, ether, and thioether functionalities.

  • C6-Chloride: This position is less reactive to SNAr but is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This enables the incorporation of diverse aryl, heteroaryl, and amino groups, which are crucial for modulating target binding and pharmacokinetic properties.

  • C8-Fluorine: The fluorine atom at the C8 position is generally stable and serves as a valuable bioisostere. Its presence can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability of the final compound.[8]

This differential reactivity forms the basis of a robust strategy for the sequential and selective elaboration of the quinoline core, enabling the creation of large, diverse libraries of compounds for anticancer screening.

Synthetic Strategy: A Sequential Functionalization Approach

A logical and efficient synthesis of novel analogs from 4,6-dichloro-8-fluoroquinoline hinges on exploiting the differential reactivity of the C4 and C6 positions. The recommended strategy involves a two-step sequential functionalization:

  • Step 1 (Core Elaboration): Perform a palladium-catalyzed cross-coupling reaction at the less reactive C6 position. This step establishes the core biaryl or amino-aryl structure often found in potent kinase inhibitors.

  • Step 2 (Diversity Introduction): Follow with a nucleophilic aromatic substitution at the more reactive C4 position. This step allows for the introduction of a wide variety of side chains to fine-tune the compound's physicochemical and biological properties.

This sequence is critical for maximizing yield and minimizing side-product formation, as the harsher conditions often required for Pd-coupling could lead to undesired reactions at the C4 position if it were not functionalized last.

G cluster_0 Synthetic Workflow A Start: 4,6-Dichloro-8-fluoroquinoline B Step 1: Pd-Catalyzed Cross-Coupling at C6 (e.g., Suzuki or Buchwald-Hartwig) A->B Reagents: Pd Catalyst, Base, Boronic Acid or Amine C Intermediate: C6-Functionalized-4-chloro-8-fluoroquinoline B->C D Step 2: Nucleophilic Substitution (SNAr) at C4 (e.g., Amination, Alkoxylation) C->D Reagents: Nucleophile (R-NH2, R-OH) E Final Product: C4,C6-Disubstituted-8-fluoroquinoline Library D->E G cluster_0 Potential Anticancer Mechanisms of Quinoline Derivatives Quinoline Quinoline-Based Agent Kinase Tyrosine Kinase (e.g., Src, Abl, c-Met) Quinoline->Kinase Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Topo Topoisomerase I/II Quinoline->Topo Inhibition Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Topo->Apoptosis CellCycle->Apoptosis

Sources

Application

Application Note: 4,6-Dichloro-8-fluoroquinoline in Materials Science

Executive Summary & Chemical Profile 4,6-Dichloro-8-fluoroquinoline is a specialized heteroaromatic scaffold utilized primarily as a "linchpin" intermediate in the synthesis of high-performance optoelectronic materials (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4,6-Dichloro-8-fluoroquinoline is a specialized heteroaromatic scaffold utilized primarily as a "linchpin" intermediate in the synthesis of high-performance optoelectronic materials (OLEDs) and as a high-efficacy corrosion inhibitor. Its value lies in its unique substitution pattern:

  • C4-Chlorine: Highly reactive toward nucleophilic aromatic substitution (

    
    ) and Pd-catalyzed oxidative addition, allowing for facile chain extension.
    
  • C6-Chlorine: Less reactive, providing a secondary handle for solubility tuning or polymerization after the C4 position is secured.

  • C8-Fluorine: A critical electronic tuner. The high electronegativity of the fluorine atom at the 8-position stabilizes the HOMO/LUMO energy levels, essential for electron transport materials (ETMs) and blue-shifting emission in luminescent complexes.

PropertySpecification
Chemical Formula

Molecular Weight 216.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl3, THF; sparingly soluble in alcohols.[1]
Key Hazard Skin/Eye Irritant (H315, H319). Handle under fume hood.

Core Application: Optoelectronic Materials (OLEDs)[3][4][5]

Mechanism of Action

In Organic Light-Emitting Diodes (OLEDs), quinoline derivatives (like


) are standard electron transport materials. However, standard quinolines often suffer from low electron mobility and oxidative instability.

The 8-Fluoro modification induces a strong inductive effect (


), pulling electron density away from the pyridine ring nitrogen. This lowers the LUMO energy level, facilitating electron injection from the cathode. Simultaneously, the 4,6-Dichloro  motif allows the attachment of conjugated aryl systems (e.g., biphenyl, carbazole) to extend the 

-conjugation length without disrupting the metal-binding capability if converted to a ligand.
Protocol A: Regioselective Synthesis of Electron Transport Scaffolds

Objective: To selectively functionalize the C4 position via Suzuki-Miyaura coupling, creating a mono-arylated precursor for OLED emission layers.

Rationale: The C4-Cl bond in quinoline is significantly more electron-deficient than the C6-Cl bond due to the resonance contribution of the ring nitrogen (similar to the 4-position in pyridine). This allows for chemoselective coupling at room temperature or mild heating, leaving the C6-Cl intact for future modification.

Materials Required
  • Substrate: 4,6-Dichloro-8-fluoroquinoline (1.0 eq)

  • Reagent: 4-Biphenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with 1,4-Dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Loading: Add 4,6-Dichloro-8-fluoroquinoline, boronic acid, and base to the flask.

  • Catalyst Addition: Add

    
     last, under a positive stream of Argon. Seal the flask immediately.
    
  • Reaction: Heat the mixture to 60°C (Do not exceed 80°C to avoid activation of the C6-Cl position). Stir for 6–12 hours.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 8:1). The starting material (

    
    ) should disappear, replaced by a highly fluorescent blue-spot product.
    
  • Workup: Cool to RT. Dilute with water and extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel. Elute with Hexane

    
     5% EtOAc/Hexane.
    

Expected Outcome: 4-(4-Biphenyl)-6-chloro-8-fluoroquinoline. Yield: >85%.

Visualization: Reaction Logic & Selectivity

The following diagram illustrates the reactivity hierarchy of the molecule, guiding the synthetic chemist on which "handle" to pull first.

ReactivityMap Start 4,6-Dichloro-8-fluoroquinoline C4 Position C4 (Chlorine) High Reactivity (SNAr / Pd-0) Target: Chain Extension Start->C4 Primary Activation (Pd-Cat, 60°C) C6 Position C6 (Chlorine) Low Reactivity Target: Solubility Tuning Start->C6 Secondary Activation (Requires >100°C) C8 Position C8 (Fluorine) Electronic Modulation Target: HOMO/LUMO Stabilization Start->C8 Static Effect (Inductive) Product 4-Aryl-6-chloro-8-fluoroquinoline (OLED Precursor) C4->Product Suzuki Coupling

Caption: Regioselective functionalization map. The C4-position is the kinetic entry point for material synthesis.

Secondary Application: Corrosion Inhibition[6]

Mechanism

Fluoroquinolines are potent corrosion inhibitors for mild steel in acidic media (e.g.,


 pickling baths). The 4,6-Dichloro-8-fluoroquinoline  molecule acts as a mixed-type inhibitor:
  • Adsorption: The Nitrogen lone pair and the

    
    -electron system adsorb onto the positively charged metal surface.[2]
    
  • Halogen Enhancement: The Cl and F atoms increase the molecular weight and electronegativity, enhancing the "screening effect" and forming a hydrophobic barrier that repels water and acid ions.

Protocol B: Gravimetric Inhibition Efficiency Test

Objective: Determine the corrosion inhibition efficiency (


) of the molecule on Mild Steel (MS).
Materials
  • Specimens: Mild Steel coupons (

    
     cm), polished with emery paper (grades 400–1200).
    
  • Medium:

    
     (aggressive environment).
    
  • Inhibitor: 4,6-Dichloro-8-fluoroquinoline (dissolved in minimal ethanol before adding to acid).

Methodology
  • Preparation: Weigh the polished, dried MS coupons (

    
    ).
    
  • Immersion: Suspend coupons in

    
     mL of 
    
    
    
    containing varying concentrations of the inhibitor (50, 100, 200, 500 ppm). Maintain a blank control (0 ppm).
  • Duration: Incubate at

    
     for 24 hours.
    
  • Recovery: Remove coupons, wash with distilled water, acetone, and dry in warm air.

  • Measurement: Reweigh coupons (

    
    ).
    
Calculation

Calculate the corrosion rate (


) and Inhibition Efficiency (

):




Where


 is density (

),

is area (

), and

is time (hours).

Target Data: Expect


 at 500 ppm due to the synergistic effect of the halogen substituents.

References

  • Regioselectivity in Quinoline Functionalization

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[3]

    • Source: PMC / NIH (2009).
    • Relevance: Establishes the reactivity hierarchy (C4 > C2/C6) for chloroquinolines.
    • URL:[Link]

  • OLED Material Properties

    • Title: Comparative studies on OLED performances of chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates.[4][5]

    • Source: New Journal of Chemistry (RSC).
    • Relevance: Validates the use of 8-fluoro and chloro-substituted quinolines for tuning emission and electron transport.
    • URL:[Link]

  • Corrosion Inhibition

    • Title: Fluoroquinolones as Corrosion Inhibitors for Mild Steel in Acidic Medium.[6][7]

    • Source: Int. J. Electrochem. Sci.
    • Relevance: Details the adsorption mechanism of fluoro-substituted quinoline scaffolds on steel.
    • URL:[Link]

  • Chemical Data Source

    • Title: 4,6-Dichloroquinoline (Analogous Reactivity D
    • Source: PubChem.

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Creation of Fluorescent Probes with a 4,6-Dichloro-8-fluoroquinoline Core

Introduction: Harnessing the Quinoline Scaffold for Advanced Fluorescence Imaging Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, renowned for their broad applications in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Quinoline Scaffold for Advanced Fluorescence Imaging

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, renowned for their broad applications in medicinal chemistry and materials science.[1][2] Their inherent fluorescence, coupled with a rigid structure and amenability to chemical modification, makes them exceptional scaffolds for the development of fluorescent probes.[3][4] These probes are indispensable tools in modern biological research, enabling the visualization and quantification of a wide array of cellular components, ions, and dynamic processes with high sensitivity and spatiotemporal resolution.[1][3] The design of novel quinoline-based fluorophores with tailored photophysical properties continues to be an area of intense research, driven by the demand for more sophisticated tools for live-cell imaging and diagnostics.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of novel fluorescent probes utilizing a 4,6-dichloro-8-fluoroquinoline core. This polysubstituted quinoline scaffold offers a unique combination of electronic and steric properties, providing a versatile platform for the development of probes with finely tuned fluorescence characteristics. The chloro-substituents at the 4- and 6-positions serve as reactive handles for the introduction of various functionalities through well-established cross-coupling and substitution reactions, allowing for the systematic modulation of the probe's photophysical and biological properties.

We will first detail a robust synthetic pathway to the 4,6-dichloro-8-fluoroquinoline core, followed by detailed protocols for its derivatization into a library of fluorescent probes. Finally, we will provide standardized procedures for the photophysical characterization of these novel compounds and their application in cellular imaging.

Part 1: Synthesis of the 4,6-Dichloro-8-fluoroquinoline Core

The synthesis of the 4,6-dichloro-8-fluoroquinoline core is a multi-step process that begins with the construction of the foundational quinoline ring system, followed by targeted chlorination. The Gould-Jacobs reaction provides a reliable and versatile method for the initial cyclization to form a 4-hydroxyquinoline intermediate.[6][7][8]

Proposed Synthetic Pathway

The proposed synthetic route commences with the reaction of 3-chloro-5-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate. This is followed by a high-temperature cyclization to yield ethyl 4-hydroxy-6-chloro-8-fluoroquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation afford 4-hydroxy-6-chloro-8-fluoroquinoline. Finally, chlorination of the 4-hydroxy group and the activated 6-position will yield the desired 4,6-dichloro-8-fluoroquinoline core.

Synthetic_Pathway_Core A 3-Chloro-5-fluoroaniline C Ethyl 2-((3-chloro-5-fluorophenyl)amino)methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-6-chloro-8-fluoroquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 4-Hydroxy-6-chloro-8-fluoroquinoline D->E Hydrolysis & Decarboxylation F 4,6-Dichloro-8-fluoroquinoline E->F Chlorination

Figure 1: Proposed synthetic pathway for the 4,6-dichloro-8-fluoroquinoline core.
Experimental Protocols

Protocol 1.1: Synthesis of Ethyl 4-hydroxy-6-chloro-8-fluoroquinoline-3-carboxylate

This protocol is adapted from the general Gould-Jacobs reaction procedure.[7][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-chloro-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2-3 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Once the condensation is complete, slowly add the reaction mixture to a preheated high-boiling point solvent such as diphenyl ether (5-10 volumes) at 250-260 °C. Maintain this temperature for 30-60 minutes to facilitate the cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the solvent. The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Protocol 1.2: Synthesis of 4-Hydroxy-6-chloro-8-fluoroquinoline

  • Hydrolysis: Suspend the crude ethyl 4-hydroxy-6-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (10-15 volumes).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The 4-hydroxy-6-chloro-8-fluoroquinoline-3-carboxylic acid will precipitate.

  • Decarboxylation: Collect the precipitate by filtration and transfer it to a clean flask. Heat the solid under vacuum at a temperature just above its melting point until gas evolution ceases, indicating the completion of decarboxylation.

  • Purification: The resulting 4-hydroxy-6-chloro-8-fluoroquinoline can be purified by recrystallization.

Protocol 1.3: Synthesis of 4,6-Dichloro-8-fluoroquinoline

  • Chlorination: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the 4-hydroxy-6-chloro-8-fluoroquinoline (1.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,6-dichloro-8-fluoroquinoline can be purified by column chromatography on silica gel.

Part 2: Derivatization of the 4,6-Dichloro-8-fluoroquinoline Core

The presence of two chlorine atoms at the 4- and 6-positions of the quinoline ring provides strategic points for functionalization. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[10][11] The chlorine at the 6-position is less reactive towards SNAr but can be readily functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[12][13][14][15][16]

Derivatization_Strategies Core 4,6-Dichloro-8-fluoroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Core->SNAr Suzuki Suzuki Coupling at C6 Core->Suzuki Sonogashira Sonogashira Coupling at C6 Core->Sonogashira Probe1 4-Amino/Alkoxy-6-chloro-8-fluoroquinoline Derivative SNAr->Probe1 Probe2 4-Chloro-6-aryl/heteroaryl-8-fluoroquinoline Derivative Suzuki->Probe2 Probe3 4-Chloro-6-alkynyl-8-fluoroquinoline Derivative Sonogashira->Probe3

Figure 2: Derivatization strategies for the 4,6-dichloro-8-fluoroquinoline core.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-chloro substituent is highly activated towards nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of fluorescent probes. The regioselectivity for the C4 position over the C6 position is a well-established principle in the chemistry of dihaloquinolines.[10]

Protocol 2.1: General Procedure for Amination at the C4-Position

  • Reaction Setup: Dissolve 4,6-dichloro-8-fluoroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) can be beneficial to scavenge the HCl generated.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The C6-chloro substituent is amenable to functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can significantly modulate the photophysical properties of the resulting fluorophore.

Protocol 2.2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C6-position and a variety of aryl or heteroaryl boronic acids or esters.[9][12][17]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-chloro-6-substituted-8-fluoroquinoline (from Protocol 2.1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 2.3: Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the C6-position, providing access to probes with extended π-conjugation.[15][18][19][20]

  • Reaction Setup: To a degassed solution of the 4-chloro-6-substituted-8-fluoroquinoline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Part 3: Photophysical Characterization

A thorough understanding of the photophysical properties of the newly synthesized fluorescent probes is essential for their effective application. Key parameters to be determined include the absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and Stokes shift.

Quantitative Data of Representative Quinoline-Based Probes

The following table summarizes the photophysical properties of some representative quinoline-based fluorescent probes from the literature to provide a comparative baseline.

Probe Derivative Name/ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent/ConditionsReference(s)
2-Aminoquinoline Derivatives320-380400-5500.1 - 0.880-170Varies[3]
4-Amino-7-chloroquinoline~343~460~0.15~117Ethanol[21]
Quinoline-based molecular rotors400-450480-600Viscosity-dependent80-150Varies[22]
Amino-substituted quinolines350-420450-550up to 0.83100-130Ethanol[21]
Protonated Isoquinoline~310~450up to 0.27~140Dichloromethane[8]

Note: The photophysical properties of fluorescent probes are highly dependent on their molecular structure and the surrounding environment. The data presented here are for illustrative purposes.

Experimental Protocols for Photophysical Characterization

Protocol 3.1: UV-Vis Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified fluorescent probe in a spectroscopic grade solvent (e.g., ethanol, DMSO, or acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvent to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the sample in a quartz cuvette using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorption (λₘₐₓ) should be identified.

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λₘₐₓ and record the emission spectrum. The wavelength of maximum emission (λₑₘ) should be determined. The Stokes shift is calculated as the difference between λₑₘ and λₘₐₓ.

Protocol 3.2: Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

  • Standard Selection: Choose a fluorescent standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Data Acquisition: Measure the absorbance and fluorescence spectra of both the sample and the standard at the same excitation wavelength. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Part 4: Application in Cellular Imaging

The newly synthesized quinoline-based fluorescent probes can be utilized for a variety of cellular imaging applications, including staining specific organelles, sensing intracellular ions, or monitoring changes in the cellular microenvironment.[3][4][5]

Cellular_Imaging_Workflow A Cell Culture B Probe Preparation and Staining A->B C Fluorescence Microscopy B->C D Image Analysis C->D

Figure 3: General workflow for cellular imaging with fluorescent probes.
General Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with the newly synthesized probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.[3]

Materials:

  • Cultured cells on glass-bottom dishes or multi-well plates

  • Synthesized quinoline-based fluorescent probe

  • Anhydrous DMSO for stock solution

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or wide-field)

Protocol:

  • Cell Seeding: Seed cells onto a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: Prepare a stock solution of the fluorescent probe (1-10 mM) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator, protected from light.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.

  • Imaging: Add fresh imaging buffer to the cells and image using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Part 5: Characterization of Synthesized Compounds

The unambiguous structural confirmation of all synthesized intermediates and final products is paramount. This is achieved through a combination of spectroscopic techniques.[22][23][24]

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.[1]

Protocol 5.2: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition: Obtain high-resolution mass spectra (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the elemental composition of the synthesized compounds.

Conclusion

The 4,6-dichloro-8-fluoroquinoline core represents a highly versatile and promising scaffold for the development of novel fluorescent probes. The synthetic and derivatization protocols outlined in this guide provide a clear and actionable framework for researchers to create a diverse library of these compounds. The strategic functionalization of this core, guided by the principles of medicinal and materials chemistry, will undoubtedly lead to the discovery of innovative tools for advancing our understanding of complex biological systems.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
  • BenchChem. (2025). Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy.
  • BenchChem. (2025). A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores.
  • BenchChem. (2025). Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.
  • Chenoweth, D. M., et al. (2020). Quinoline-based Fluorescent Small Molecules for Live Cell Imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Zhang, Y., et al. (2018). Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. Chemical Science, 9(34), 6995-7000. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • S. G. D’yachenko, et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(50), 29971-29978. [Link]

  • de Souza, T. B., et al. (2017). The photophysical investigations of quinoline derivatives show the substituent effect on the optical properties characterization was done by absorption and photoluminescence measurements with quantum yields of up to 83%, the presence of the amino group at position 6 at the quinoline backbone was crucial for obtaining these increased quantum yields. Journal of Fluorescence, 27(1), 271-280. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Tomić, M., et al. (2016). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 40(12), 10426-10436. [Link]

  • Al-Jeboury, H. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Academia.edu. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. Chemical Science, 9(34), 6995-7000. [Link]

  • Al-Harrasi, A., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]

  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
  • Wang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances, 12(38), 24863-24869. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Nguyen, H. M., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3097. [Link]

  • Reddy, C. R., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 8, 1253-1258. [Link]

  • Abonia, R., et al. (2002). Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction. Journal of Fluorine Chemistry, 115(1), 27-30. [Link]

  • Al-Omar, M. A., & Amr, A. E.-G. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(17), 3986. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Dichlorinated Fluoroquinolines

Case ID: PUR-DCFQ-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center. You are likely here because your dichlorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DCFQ-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely here because your dichlorinated fluoroquinoline (DCFQ) synthesis—typically involving the chlorination of a 4-hydroxy-fluoroquinoline precursor using phosphoryl chloride (POCl₃)—has resulted in a mixture that is difficult to purify.

The "Purification Triangle" for these molecules is notoriously difficult to balance due to three competing factors:

  • Hydrolytic Instability: The C-4 chlorine is an imidoyl chloride equivalent, highly susceptible to reverting to the quinolone starting material.

  • Regioisomeric Similarity: Dichlorination (e.g., 4,7-dichloro vs. 4,5-dichloro) creates isomers with

    
    .
    
  • Phosphorous Entrapment: Byproducts from POCl₃ form "gummy" polyphosphates that trap the product.

Below are the specific Troubleshooting Guides (Tickets) designed to resolve these issues.

Troubleshooting Ticket #001: The "Disappearing Product" (Hydrolysis)

Symptom:

"My TLC showed full conversion to the chloro-product in the reaction mixture. However, after aqueous workup and drying, the NMR shows a significant amount of the 4-hydroxy (quinolone) starting material."

Root Cause Analysis: The C-4 position in fluoroquinolines is electron-deficient, activated by the ring nitrogen and the fluorine substituent. Upon exposure to aqueous acid (generated during the quenching of excess POCl₃) or heat during workup, the C-4 chlorine undergoes nucleophilic displacement by water. This is not a failure of the reaction; it is a failure of the quench .

Protocol: The "Cold-Flash" Anhydrous Quench

Standard aqueous quenching (pouring into water) is forbidden for high-purity requirements.

Step-by-Step Workflow:

  • Evaporation: Remove bulk POCl₃ via rotary evaporation before adding any water. Use a high-vacuum pump with a liquid nitrogen trap.

    • Why? Reducing the volume of POCl₃ reduces the exotherm and HCl generation during the quench.

  • The Solvent Buffer: Dissolve the crude residue in Dichloromethane (DCM) or Chloroform (CHCl₃) . Use 10 mL solvent per gram of crude.

  • The Neutralization:

    • Prepare a stirred slurry of solid Sodium Bicarbonate (NaHCO₃) and crushed ice.

    • Pour the organic solution slowly onto the ice/bicarbonate slurry.

    • Crucial: Keep internal temperature < 5°C .

  • Rapid Separation: Do not stir for prolonged periods. Once bubbling ceases, immediately separate the layers. Dry the organic layer over MgSO₄ (not acidic silica) and concentrate.

Visualization: Hydrolysis Decision Tree

HydrolysisPath Start Crude Reaction Mix (Excess POCl3) DirectWater Direct Water Quench (High Exotherm) Start->DirectWater Avoid Evap Vac Distill POCl3 (Residue) Start->Evap Step 1 ResultBad Hydrolysis to 4-Quinolone DirectWater->ResultBad HCl Generation ColdQuench DCM + Ice/NaHCO3 (< 5°C) Evap->ColdQuench Step 2 ResultGood Intact Dichloro-Fluoroquinoline ColdQuench->ResultGood Kinetic Control

Figure 1: Workup decision tree showing the critical path to prevent C-4 chlorine hydrolysis.

Troubleshooting Ticket #002: Regioisomer Separation

Symptom:

"I have a 4,7-dichloro-6-fluoroquinoline product, but I see a persistent impurity (~5%) that co-elutes on silica gel. It has the same mass."

Root Cause Analysis: This is likely the 4,5-dichloro isomer (or similar positional isomer depending on your starting aniline). In the Gould-Jacobs or similar cyclization syntheses, steric hindrance usually disfavors the 4,5-isomer, but it still forms. Silica chromatography is often ineffective because the polarity difference is negligible.

Solution: Differential Solvation Recrystallization Isomers often have vastly different crystal lattice energies despite similar polarity. The 4,5-isomer is generally more soluble in non-polar hydrocarbons due to the disruption of symmetry/packing caused by the "bay region" chlorine interaction.

Data: Solvent Efficiency Matrix
Solvent SystemTarget (4,7-isomer) SolubilityImpurity (4,5-isomer) SolubilityOutcome
Hexanes / Heptane Low (Hot) / Insoluble (Cold)Moderate (Hot) / Soluble (Cold)Recommended. Impurity stays in mother liquor.
Ethanol High (Hot)High (Hot)Poor separation; co-crystallization likely.
Acetic Acid HighHighGood for bulk cleaning, bad for isomer separation.
Toluene HighHighRisk of oiling out.
Protocol: The Hydrocarbon Wash
  • Dissolve crude solid in minimum boiling Heptane (approx. 80-90°C).

    • Note: If insoluble, add Toluene dropwise until dissolution is just achieved at reflux.

  • Allow to cool slowly to room temperature without stirring (creates larger, purer crystals).

  • Cool further to 0°C.

  • Filter and wash the cake with cold Hexanes .

  • Validation: The filtrate (mother liquor) should be enriched with the unwanted isomer.

Troubleshooting Ticket #003: The "Gummy" Solid (Phosphorous Removal)

Symptom:

"My product is an oil/gum that refuses to solidify, even though the melting point is reported as >80°C."

Root Cause Analysis: Incomplete removal of phosphorous species (POCl₃ byproducts like pyrophosphoryl chloride). These act as plasticizers, preventing crystallization.

Corrective Action:

  • The Ammonia Wash:

    • Dissolve the gum in Ethyl Acetate.

    • Wash 2x with 10% Ammonium Hydroxide (NH₄OH).

    • Mechanism:[1][2] Ammonia rapidly breaks down polyphosphates into water-soluble inorganic phosphates.

  • The Trituration Method:

    • If the material remains oily after the wash, dissolve in a minimum amount of DCM.

    • Add 10 volumes of Hexanes rapidly while stirring vigorously.

    • The product should crash out as a powder; impurities remain in the oily supernatant.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for these compounds? A: Yes, but caution is required. Silica is slightly acidic. For highly sensitive C-4 chloro substrates, neutralize the silica column by flushing it with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This prevents on-column hydrolysis.

Q: How should I store the purified material? A: Dichlorinated fluoroquinolines are moisture-sensitive over long periods. Store under Argon/Nitrogen in a desiccator at -20°C. If the solid turns from off-white to yellow/orange, HCl is likely liberating, indicating decomposition.

Q: Why does my melting point fluctuate? A: These molecules are prone to polymorphism. However, a wide range (>2°C) usually indicates the presence of the regioisomer (see Ticket #002).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society. Link (Foundational work on dichloroquinoline synthesis and purification).

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[1][2][3][4][5] Org. Synth. 1950, 30, 38. Link (Detailed protocol on POCl3 usage and workup).

  • BenchChem Technical Support. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Link (General troubleshooting for quinoline substitution).

  • National Institutes of Health (PMC). (2010). Crystal structure of 4,7-dichloroquinoline. Link (Confirmation of recrystallization solvents and isomeric impurities).

  • ResearchGate Discussions. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination?Link (Peer-reviewed troubleshooting on hydrolysis issues).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4,6-Dichloro-8-fluoroquinoline

Welcome to the technical support center for the functionalization of 4,6-dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4,6-dichloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. The following sections are structured in a question-and-answer format to directly address specific experimental issues and fundamental questions of reactivity.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the reactivity of 4,6-dichloro-8-fluoroquinoline, providing the essential knowledge needed to design successful synthetic strategies.

Q1: What is the expected order of reactivity for the halogen substituents on 4,6-dichloro-8-fluoroquinoline in Nucleophilic Aromatic Substitution (SNAr) reactions?

A1: The reactivity of halogens in SNAr reactions is primarily governed by the electronic activation of the carbon to which they are attached. In the quinoline system, the nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack through resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[1][2][3]

Therefore, the reactivity order is as follows:

  • C4-Chloro: This is the most activated position. The nitrogen atom provides powerful para-activation, making this chloro group highly susceptible to displacement by a wide range of nucleophiles. DFT calculations on similar systems, like 2,4-dichloroquinazolines, confirm that the carbon at the 4-position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack.[4]

  • C6-Chloro: This position is significantly less reactive than C4 in SNAr. It lacks direct resonance activation from the quinoline nitrogen. Substitution at this site typically requires harsher conditions (higher temperatures, stronger nucleophiles/bases) or a transition-metal-catalyzed approach.

  • C8-Fluoro: The C-F bond is generally the most difficult to break in palladium-catalyzed cross-coupling reactions, but in SNAr, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step.[3][5][6] However, the C8 position is not strongly activated by the quinoline nitrogen for SNAr, making this fluoro group relatively inert under typical SNAr conditions compared to the C4-chloro.

Q2: How does the C8-fluoro substituent influence the overall reactivity of the molecule?

A2: The 8-fluoro group primarily exerts a strong inductive electron-withdrawing effect due to its high electronegativity. This effect deactivates the entire aromatic system to some extent towards electrophilic substitution but can have a more nuanced role in nucleophilic reactions. While it doesn't directly activate the C4 or C6 positions through resonance, its inductive pull can slightly increase the overall electrophilicity of the ring, potentially making the molecule more susceptible to nucleophilic attack in general, though the directing effects of the nitrogen atom remain dominant.[7] In drug development, the fluorine atom is often strategically placed to enhance metabolic stability or modulate the pKa of nearby functional groups.[7]

Q3: For which positions are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) most suitable?

A3: Palladium-catalyzed cross-coupling reactions are ideal for functionalizing the C6 and C4 positions. The typical order of reactivity for aryl halides in the oxidative addition step (often the rate-determining step) is I > Br > OTf > Cl.[8][9]

  • C6-Chloro: This is an excellent position for selective cross-coupling. Since the C4-Cl is highly reactive to SNAr and the C6-Cl is less so, one can first perform a selective SNAr at C4, and then use the remaining C6-Cl as a handle for a subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reaction.[1]

  • C4-Chloro: While highly reactive in SNAr, the C4-Cl can also participate in cross-coupling reactions.[1] However, achieving selectivity can be challenging if the C6-Cl is also present and the desired transformation is exclusively at C4 via cross-coupling. This often requires careful selection of catalysts and ligands that favor the more activated C4 position or performing the cross-coupling first under carefully controlled conditions.

Q4: Can I functionalize the C8 position?

A4: Functionalizing the C8 position is challenging. The C8-fluoro group is generally unreactive towards palladium-catalyzed cross-coupling. Direct C-H activation at C8 is a possibility but often requires a directing group on the quinoline nitrogen (like an N-oxide) to achieve selectivity.[10][11][12] Without a directing group, C-H activation on quinolines typically favors the C2 or other positions. For most practical applications, the C8-fluoro group should be considered a fixed substituent.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: My SNAr reaction with an amine at the C4 position is sluggish, incomplete, or giving low yields. How can I improve it?

A: Low conversion in an SNAr reaction at the activated C4 position can usually be resolved by systematically optimizing the reaction parameters.[5] Here are the key factors to investigate:

  • Base: The choice and stoichiometry of the base are critical. It serves to deprotonate the nucleophile (if it's an amine or alcohol) and to scavenge the HCl generated during the reaction.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for reactive amines. Cesium carbonate can offer enhanced reactivity due to its greater solubility and the "caesium effect".[13][14]

    • Stronger Bases (e.g., NaH, K₃PO₄, NaOtBu): Required for less nucleophilic amines or alcohols. For alcohols, using NaH to pre-form the alkoxide is highly effective.[5]

    • Organic Bases (e.g., DIPEA, Et₃N): Can be effective, particularly in solvents like THF or ethanol, and are easier to remove during workup.[4]

  • Solvent: The solvent plays a crucial role in solvating the nucleophile and influencing reaction rates.

    • Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are the gold standard for SNAr.[5][15] They are excellent at solvating cations, leaving the nucleophilic anion "naked" and more reactive. DMSO is often the best choice for difficult reactions.

    • Alcohols (e.g., n-Butanol, 2-Propanol): Can also be effective, especially at higher temperatures, and can sometimes offer different selectivity or easier workup.

  • Temperature: While C4 is activated, sufficient thermal energy is still required.

    • Most reactions with amines proceed well between 80-120 °C. For stubborn nucleophiles, temperatures up to 150 °C may be necessary. Consider microwave irradiation to shorten reaction times and improve yields.[16]

G cluster_solutions Optimization Steps start Low Yield in C4 SNAr Reaction base Is the Base Strong Enough? (e.g., K₂CO₃, DIPEA) start->base solvent Are you using a Polar Aprotic Solvent? (e.g., DMSO, DMF) base->solvent No success Problem Solved base:e->success:w Yes, Yield Improved sol_base Action: Switch to a stronger base (e.g., K₃PO₄, NaO t Bu) or increase stoichiometry. base->sol_base Yes temp Is the Temperature Sufficient? (Typically 80-120 °C) solvent->temp No solvent:e->success:w Yes, Yield Improved sol_solvent Action: Switch solvent to DMSO or NMP. solvent->sol_solvent temp:e->success:w Yes, Yield Improved sol_temp Action: Increase temperature in 20 °C increments. Consider using microwave irradiation. temp->sol_temp No sol_base->solvent sol_solvent->temp G cluster_steps Optimization Sequence start Low Conversion in C6 Buchwald-Hartwig Amination step1 Step 1: Ligand Screening Test a panel of ligands (e.g., XPhos, RuPhos) with Pd₂(dba)₃ or a pre-catalyst. start->step1 step2 Step 2: Base Evaluation With the best ligand, test different bases (NaO t Bu vs. LiHMDS vs. K₃PO₄). step1->step2 step3 Step 3: Solvent & Temperature Optimize temperature (80-110 °C) in the best solvent (Toluene vs. Dioxane). step2->step3 end Optimized Protocol step3->end

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4,6-Dichloro-8-fluoroquinoline

Status: Operational Ticket ID: #SOL-468-FQ Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Polyhalogenated Quinolines[1] Executive Summary: The "Brick Dust" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-468-FQ Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Polyhalogenated Quinolines[1]

Executive Summary: The "Brick Dust" Challenge

4,6-Dichloro-8-fluoroquinoline (CAS: 1019016-87-5) presents a classic "brick dust" profile: high crystallinity, high lipophilicity (LogP > 3.5), and poor aqueous solubility.[1]

The Structural Bottleneck: The solubility challenge is driven by two synergistic factors:

  • Pi-Stacking: The planar quinoline core facilitates tight crystal packing (high lattice energy), requiring significant energy to break.[1]

  • Electronic Deactivation: The fluorine at position 8 and chlorines at 4 and 6 are electron-withdrawing.[1] This significantly lowers the basicity (pKa) of the quinoline nitrogen (N-1), rendering it difficult to protonate with weak acids compared to unsubstituted quinoline.[1]

This guide provides three targeted modules to overcome these barriers, categorized by your specific application.

Module 1: Chemical Synthesis & Purification

For organic chemists struggling with reaction solvents and workups.

Reaction Solvent Selection

Standard solvents like Ethanol or DCM often fail to dissolve this substrate at useful concentrations.[1]

Solvent SystemSolubility RatingContextTechnical Note
DMF / DMAc HighSNAr, CouplingsPrimary Choice. High boiling point allows thermal energy to overcome lattice energy.[1]
Toluene Moderate (Hot)Cross-couplingsRequires heating to >80°C. Good for phase separation workups.
1,4-Dioxane ModerateSuzuki/BuchwaldExcellent for Pd-catalyzed reactions; miscible with water for hydrolysis steps.[1]
DCM / CHCl3 LowExtractionsAvoid as primary reaction solvent.[1] Use only for workup extractions.
Purification Strategy: The "Acid-Base Swing"

Because the molecule is a weak base, you can exploit pH manipulation for purification without column chromatography.[1]

Protocol: Acid-Base Precipitation

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc).

  • Extraction: Add 2M HCl. The 4,6-Dichloro-8-fluoroquinoline will protonate and move into the aqueous layer.[1]

    • Critical Check: If the solid does not dissolve, increase acid concentration to 4M or 6M.[2] The 8-Fluoro substituent lowers the pKa, requiring stronger acid for full protonation.[1]

  • Separation: Discard the organic layer (removes non-basic impurities).[1]

  • Precipitation: Cool the aqueous acidic layer to 0°C. Slowly basify with 6M NaOH or NH4OH to pH 10.

  • Filtration: The product will crash out as a free base. Filter and wash with cold water.[1]

Module 2: Biological Assay Formulation

For biologists observing precipitation ("crashing out") in cell culture media.[1]

The DMSO "Crash-Out" Phenomenon

Researchers often prepare a 10 mM stock in DMSO, but upon dilution into media (PBS/RPMI), the compound precipitates immediately.[1][2]

Troubleshooting Protocol:

  • Step 1: Prepare stock in 100% DMSO (up to 20 mM is usually feasible).[1]

  • Step 2: Create an intermediate dilution in a surfactant-rich buffer before adding to cells.[1]

    • Recipe: PBS + 0.5% Tween-80 or 0.5% Methylcellulose.[1]

  • Step 3: Add the intermediate solution to the final media.

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Advanced Method: Cyclodextrin Complexation

If Tween-80 is toxic to your specific cell line, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] This encapsulates the hydrophobic drug in a water-soluble "cage."[1]

Protocol: In-Situ Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add 4,6-Dichloro-8-fluoroquinoline powder directly to this solution.

  • Sonicate for 30–60 minutes at 40°C.

  • Filter through a 0.22 µm syringe filter.[1]

  • Result: A clear, aqueous solution stable for injection or cell assays.[1][2]

Module 3: Pharmaceutical Development (Salts)

For formulation scientists developing oral or IV delivery systems.[1]

Salt Selection Logic

Standard salts (Acetate, Lactate) will likely fail because the drug is too weakly basic. The difference in pKa (


) between the acid and the drug must be > 2 for stable salt formation.

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): Strong acid (pKa ~ -2), ensures protonation.[1]

  • Hydrochloride (HCl): Standard, but may form hydrates.[1][2]

  • Sulfate (H2SO4): Good alternative if Mesylate is hygroscopic.[1]

Visualization: Solubilization Decision Tree

SolubilityStrategy Start Start: 4,6-Dichloro-8-fluoroquinoline Application What is your application? Start->Application Synthesis Chemical Synthesis Application->Synthesis BioAssay Biological Assay Application->BioAssay Formulation Drug Formulation Application->Formulation Solvent Use Polar Aprotic (DMF, DMAc, NMP) Heat > 80°C Synthesis->Solvent Reaction Purification Purification: Acid/Base Extraction (Use 4M HCl) Synthesis->Purification Workup CD Cyclodextrin Complex (20% HP-beta-CD) BioAssay->CD Prevent Crash-out Salt Salt Formation (Mesylate or HCl) Formulation->Salt Oral/IV Delivery

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Frequently Asked Questions (Troubleshooting)

Q1: I tried dissolving it in Methanol, but it stays as a suspension. Why? A: Polyhalogenated quinolines have high crystal lattice energy.[1] Methanol is a protic solvent and cannot disrupt the pi-stacking interactions effectively at room temperature.[1]

  • Fix: Switch to DMF or DMSO , or heat the Methanol to reflux (65°C).[1]

Q2: My compound precipitated when I added water to the reaction mixture. A: This is expected. The molecule is hydrophobic.

  • Fix: Do not add water directly if you want to keep it in solution.[1] If you are performing a workup, use this precipitation to your advantage to filter off the solid, then wash with water to remove salts.[2]

Q3: Can I use acetic acid to dissolve it? A: Likely not. Acetic acid is a weak acid (pKa 4.75).[1] Due to the 8-Fluoro and 4,6-Dichloro substitutions, the quinoline nitrogen's basicity is significantly reduced (predicted pKa < 3).[1] You need a strong acid (HCl, H2SO4, Methanesulfonic acid) to fully protonate and dissolve it.[1][2]

Q4: Is the compound light sensitive? A: Halogenated heterocycles can be prone to photolytic dehalogenation over long periods. Store solutions in amber vials or wrap in foil, especially if using DMSO, which can generate radicals under light.[1][2]

References

  • PubChem. (2024).[1][3] 8-Fluoroquinoline Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[1][2][4] Org. Synth. 27, 48. [Link]

  • Journal of Pharmaceutical Sciences. (2010). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. [Link][1][2][5]

Sources

Optimization

Troubleshooting NMR and mass spectrometry of halogenated quinolines

Topic: Troubleshooting NMR and Mass Spectrometry of Halogenated Quinolines Ticket ID: #HQ-NMR-MS-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Introduction Welcome to the Heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR and Mass Spectrometry of Halogenated Quinolines Ticket ID: #HQ-NMR-MS-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction

Welcome to the Heterocycle Analysis Support Hub. You are likely here because halogenated quinolines are deceivingly simple structures that present disproportionate analytical challenges. The combination of a nitrogen heterocycle with electronegative halogens (F, Cl, Br, I) creates a "perfect storm" of electronic effects: quadrupolar relaxation, tautomerism, and complex isotopic distributions.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow when standard protocols fail.

Module 1: NMR Troubleshooting

Issue 1: "My aromatic protons are broad or missing."

Diagnosis: This is the hallmark of quadrupolar relaxation or dynamic tautomerism .

  • Quadrupolar Relaxation: The quinoline nitrogen (

    
    , spin 
    
    
    
    ) has a quadrupole moment. If the symmetry is low, the electric field gradient causes rapid relaxation, broadening the signals of protons attached to or near the nitrogen (e.g., H2, H8).
  • Tautomerism: If you have a hydroxyl group (e.g., 4-hydroxyquinoline), the molecule exists in a rapid equilibrium between the enol (hydroxy) and keto (quinolone) forms. This exchange broadens peaks on the NMR timescale.[1][2]

Protocol: The "Acid Shake" & Solvent Switch Do not simply increase the scan count. You must alter the chemical environment.

  • Switch Solvent: If in

    
    , switch to 
    
    
    
    .[3] DMSO is a hydrogen-bond acceptor and can "lock" the NH proton or stabilize specific tautomers, sharpening the peaks.
  • The TFA Titration:

    • Step 1: Acquire a standard proton spectrum in

      
       or 
      
      
      
      .
    • Step 2: Add

      
       of Trifluoroacetic acid-
      
      
      
      (TFA-
      
      
      ).
    • Step 3: Shake and re-acquire.

    • Mechanism: Protonation of the ring nitrogen forms a quinolinium salt. This breaks the tautomeric equilibrium (forcing the distinct salt form) and decouples the quadrupole moment of the nitrogen from the protons, resulting in sharp, well-defined multiplets.

Issue 2: "My spectra show 'extra' splitting I can't explain."

Diagnosis: You are likely overlooking


 coupling .
Unlike Cl, Br, or I, Fluorine-19 (

) is 100% abundant and NMR active. It couples to protons (

) and carbons (

) over multiple bonds.

Data Table 1: Typical Coupling Constants in Fluorinated Quinolines

Coupling TypeBond DistanceTypical

Value (Hz)
Visual Effect on

NMR

Vicinal (3 bonds)

Large splitting (dd or dt)

Long-range (4 bonds)

Distinct splitting, often overlooked

Long-range (5 bonds)

Peak broadening or "shoulders"

Solution:

  • Run a

    
    -Decoupled 
    
    
    
    Experiment:
    Set up your proton experiment with inverse gating to decouple fluorine (e.g., zgig on Bruker). If the "extra" splitting collapses, it was fluorine coupling.
Issue 3: "I cannot see the carbon attached to the halogen."

Diagnosis:

  • Splitting: C-F coupling splits the signal into a doublet (

    
    ), reducing the signal-to-noise ratio by half.
    
  • Relaxation: Quaternary carbons attached to heavy halogens (Cl, Br, I) have very long relaxation times (

    
    ) because they lack attached protons to facilitate dipole-dipole relaxation.
    

Protocol: Optimization for Quaternary Halogenated Carbons

  • Pulse Sequence: Use a power-gated decoupling sequence.

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to
    
    
    seconds (standard is often 1s).
  • Scan Count: Increase by factor of 4 (Signal-to-noise scales with

    
    ).
    
Visualization: NMR Decision Logic

NMR_Troubleshooting Start Start: Poor NMR Quality CheckBroad Are peaks broad? Start->CheckBroad CheckSplit Unexpected Splitting? CheckBroad->CheckSplit No Solvent Switch to DMSO-d6 CheckBroad->Solvent Yes CheckMissing Missing Carbon Signals? CheckSplit->CheckMissing No Decouple Run 1H{19F} Experiment CheckSplit->Decouple Yes (Fluorine present) Delay Increase D1 Delay (>3s) CheckMissing->Delay Yes (C-Halogen) Acid Add TFA-d (Protonate N) Solvent->Acid Still Broad?

Caption: Logical workflow for diagnosing and correcting common NMR anomalies in halogenated quinolines.

Module 2: Mass Spectrometry Troubleshooting

Issue 1: "The molecular weight is wrong (M+1 is missing)."

Diagnosis: Halogenated quinolines are basic. In Electrospray Ionization (ESI), they greedily scavenge cations.

  • Adduct Formation: You are likely seeing

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) instead of
    
    
    .
  • Dimerization: High concentrations lead to

    
     species.
    

Protocol: Mobile Phase Modification

  • Add Formic Acid (0.1%): This forces protonation (

    
    ) and suppresses sodium adducts by outcompeting them.
    
  • Switch Ionization Source: If ESI fails for highly halogenated (hydrophobic) analogs, switch to APCI (Atmospheric Pressure Chemical Ionization). APCI is better suited for less polar molecules that do not ionize well in ESI.

Issue 2: "I can't confirm the halogen count."

Diagnosis: You are ignoring the Isotopic Fine Structure . Cl and Br have distinct natural isotope abundances that act as a "fingerprint."[4][5]

Data Table 2: Halogen Isotope Rules

HalogenIsotopesApprox.[4][6][7] RatioVisual Pattern (M : M+2 : M+4)
Chlorine


3:1 (One Cl)9:6:1 (Two Cl)
Bromine


1:1 (One Br)1:2:1 (Two Br)
Fluorine


No isotope pattern (Single peak)
Iodine


No isotope pattern (Single peak)

Self-Validating Check: If you suspect a structure has 1 Br and 1 Cl, you must observe a specific pattern.

  • Calculate:

    
    .[8]
    
  • Result: A pattern of roughly 3:4:1 intensities at

    
    .
    
  • If your spectra does not match the predicted isotope model, your proposed structure is wrong.

Issue 3: "Fragmentation is confusing (Loss of 36 or 80)."

Diagnosis: Halogenated quinolines fragment differently than standard organics.

  • Loss of HX: A common neutral loss is

    
     (36 Da) or 
    
    
    
    (80/82 Da), especially if there is an alkyl chain or proton available on the ring.
  • Radical Loss: Direct loss of the halogen radical (

    
    , 
    
    
    
    ) is common in EI (Electron Impact) but less common in ESI unless collision energy is high.

Module 3: Integrated Workflow (The "Golden Path")

When characterizing a new halogenated quinoline, follow this sequence to ensure data integrity.

StepTechniqueObjectiveCritical Parameter
1 LC-MS (ESI+) Determine MW and Halogen CountCheck Isotope Pattern (Rule of 3 vs 1:1). Use Formic Acid.
2

NMR (DMSO-

)
Assign ProtonsLook for broad NH peaks. If found, add

(exchange) or TFA (sharpen).
3

NMR
Assign SkeletonSet

to see C-Halogen peaks.
4

NMR
Confirm F-substitutionRun if F is expected. Use as a "spy" nucleus for purity.
5 HSQC/HMBC Connect Protons to CarbonsUse HMBC to "jump" over the quaternary ring carbons and link isolated spin systems.
Visualization: MS Isotope Logic

MS_Logic Input Mass Spectrum (M+) CheckM2 Check M+2 Intensity Input->CheckM2 Cl_Path M+2 is ~33% of M CheckM2->Cl_Path Br_Path M+2 is ~100% of M CheckM2->Br_Path None_Path M+2 is negligible (<5%) CheckM2->None_Path Result_Cl Contains Chlorine Cl_Path->Result_Cl Result_Br Contains Bromine Br_Path->Result_Br Result_F_I Fluorine or Iodine only None_Path->Result_F_I

Caption: Decision tree for identifying halogens based on M+2 isotopic abundance.

References

  • Abraham, R. J., et al. (2006).[9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W. (2016).[10] High-Resolution NMR Techniques in Organic Chemistry. (Source for Pulse Sequences and Relaxation Delays).

  • University of Calgary. "Mass Spectroscopy - Isotope patterns for -Cl and -Br." Chemistry Chapter 13. (via University of Calgary educational resources).

  • Alfa Chemistry. "19F Coupling Constants Table."

Sources

Troubleshooting

Methods for scaling up the synthesis of 4,6-Dichloro-8-fluoroquinoline

Technical Support Center: Process Chemistry Division Subject: Scale-Up Synthesis of 4,6-Dichloro-8-fluoroquinoline Ticket ID: CHEM-SUP-8842 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Subject: Scale-Up Synthesis of 4,6-Dichloro-8-fluoroquinoline Ticket ID: CHEM-SUP-8842 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are scaling up the synthesis of 4,6-Dichloro-8-fluoroquinoline , a critical scaffold for fluoroquinolone antibiotics and kinase inhibitors. This molecule presents specific regiochemical and thermodynamic challenges. The synthesis generally follows the Gould-Jacobs protocol , starting from 4-chloro-2-fluoroaniline .

This guide is structured as a Tier 3 Technical Support response, addressing the three most critical failure modes reported by process chemists during kilogram-scale campaigns:

  • Cyclization Stalling & Reactor Fouling (The Thermal Step)

  • Thermal Runaway & Quenching Hazards (The Chlorination Step)

  • Regioisomer Contamination & Purification (The Workup)

Module 1: The Thermal Cyclization (Gould-Jacobs)

User Ticket: "Our reaction mixture turns into a black, intractable solid at 180°C. Conversion to the 4-hydroxy intermediate halts at 60%."

Root Cause Analysis

The Gould-Jacobs cyclization requires temperatures exceeding 250°C to overcome the activation energy barrier for the electrocyclic ring closure. If the temperature is too low (e.g., 180°C), the intermediate anilinomethylenemalonate undergoes intermolecular polymerization rather than intramolecular cyclization, leading to "tarring."

Troubleshooting Protocol
ParameterSpecificationWhy? (Causality)
Solvent Dowtherm A (or Diphenyl Ether)Boiling point (258°C) matches the activation temp. Lower boiling solvents (e.g., Toluene, Xylene) fail to drive cyclization.
Concentration 1.0 M - 1.5 M High dilution prevents intermolecular polymerization (tar formation).
Temperature 255°C - 260°C Must exceed threshold for rapid kinetic closure.
Byproduct Removal Continuous Distillation Ethanol is generated. If not removed, it lowers the internal temp and stalls the reaction.
Step-by-Step Correction
  • Feed Control: Do not dump all reactants at once. Heat the solvent (Dowtherm A) to 255°C first.

  • Addition: Add the pre-formed acrylate (from the condensation of aniline + EMME) dropwise to the hot solvent. This ensures "instant" dilution and cyclization, minimizing polymerization.

  • Monitoring: Track the disappearance of the acrylate peak via HPLC.

  • Workup: Cool to 80°C and add a non-polar anti-solvent (e.g., Heptane) to precipitate the 6-chloro-8-fluoro-4-hydroxyquinoline as a beige solid.

Module 2: The Chlorination (POCl₃)

User Ticket: "We experienced a rapid pressure spike during the POCl₃ addition. Upon quenching, the vessel temperature spiked uncontrollably."

Root Cause Analysis

The conversion of the 4-hydroxy intermediate to the 4-chloro product using Phosphorus Oxychloride (POCl₃) generates HCl gas and phosphonic acid byproducts.

  • Pressure Spike: Caused by rapid HCl evolution if POCl₃ is added too fast.

  • Quench Hazard: Adding water to the reaction mixture (Direct Quench) hydrolyzes excess POCl₃ exothermically, potentially causing a "volcano" effect.

Troubleshooting Protocol

Q: How do I safely quench a 10kg POCl₃ reaction? A: Use the "Inverse Quench" Method. Never add water to the reactor. Instead, slowly transfer the reaction mass into a chilled, stirred mixture of water/alkali.

The "Inverse Quench" Workflow:

  • Cool the reaction mass (in Toluene or Acetonitrile) to < 20°C.

  • Prepare a separate quench vessel with Ice/Water and NaOH (to neutralize HCl).

  • Transfer the reaction mass slowly into the quench vessel.

  • Maintain quench vessel pH > 8 to prevent emulsion formation.

Q: The reaction "stalls" at 90% conversion. A: Catalysis is required. Pure POCl₃ is often too slow for electron-deficient quinolines (the Fluorine at C8 withdraws electrons).

  • Fix: Add 5-10 mol% DMF (Vilsmeier-Haack type activation) or Pyridine . This forms a reactive chloro-iminium species that accelerates the reaction.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision nodes for the synthesis, highlighting the specific regiochemistry (N1, F8, Cl6, Cl4).

SynthesisPath cluster_safety Safety Critical Control Points Start 4-Chloro-2-fluoroaniline + EMME Condensation Step 1: Condensation (110°C, -EtOH) Start->Condensation Acrylate Intermediate: Diethyl anilinomethylenemalonate Condensation->Acrylate Cyclization Step 2: Thermal Cyclization (Dowtherm A, 255°C) Acrylate->Cyclization High Dilution Dropwise HydroxyQuin Intermediate: 6-Chloro-8-fluoro-4-hydroxyquinoline Cyclization->HydroxyQuin Precipitate w/ Heptane Chlorination Step 3: Chlorination (POCl3, cat. DMF, 90°C) HydroxyQuin->Chlorination Quench Critical Safety Step: Inverse Quench into Ice/Base Chlorination->Quench Exotherm Control Product Target: 4,6-Dichloro-8-fluoroquinoline Quench->Product Recrystallization

Caption: Process flow for 4,6-Dichloro-8-fluoroquinoline synthesis highlighting thermal cyclization and POCl3 safety nodes.

Module 4: Impurity Profile & Purification

User Ticket: "HPLC shows a persistent impurity at RRT 0.95. Recrystallization from ethanol isn't working."

Impurity Identification
Impurity TypeOriginRemoval Strategy
Regioisomer (7-Cl) Impure Starting MaterialPrevention: Ensure 4-chloro-2-fluoroaniline is >98% pure. Separation of 6-Cl and 7-Cl isomers at the quinoline stage is nearly impossible.
Phosphorous Esters Incomplete HydrolysisAcid Wash: During workup, ensure the aqueous phase pH drops < 1 briefly to hydrolyze P-O-C bonds, then neutralize.
Dimer Overheating during CyclizationSolvent Switch: Recrystallize from Acetonitrile/Water (9:1) instead of Ethanol.
FAQ: Why is my yield low?
  • Check pH: 4-hydroxyquinolines are amphoteric. If you filter at pH > 10 (soluble as phenolate) or pH < 2 (soluble as pyridinium salt), you lose product to the filtrate.

  • Target pH: Adjust precipitation pH to 6.5 - 7.5 (Isoelectric point) for maximum recovery.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2][3] Journal of the American Chemical Society.

  • Organic Syntheses. (1955).[1] 4,7-Dichloroquinoline (Protocol adaptable to 4,6-dichloro-8-fluoro analog). Organic Syntheses, Coll.[1][4] Vol. 3, p.272.[1]

  • BenchChem Safety Guide. (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives and Safety.

  • National Institutes of Health (NIH). (2011). POCl3 Chlorination of 4-Quinazolones (Mechanistic insights relevant to quinolines). PubMed Central.

  • Process Chemistry R&D. (2021). Development of a Robust Scale-Up Synthetic Route for Halo-Quinolines. ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

4,6-Dichloro-8-fluoroquinoline versus other di-halogenated quinolines

A Technical Comparison Guide for Medicinal Chemists Executive Summary: The "Modern" Quinolone Scaffold In the hierarchy of di-halogenated quinolines, 4,6-dichloro-8-fluoroquinoline represents a distinct evolution from th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary: The "Modern" Quinolone Scaffold

In the hierarchy of di-halogenated quinolines, 4,6-dichloro-8-fluoroquinoline represents a distinct evolution from the "classical" antimalarial scaffolds (e.g., 4,7-dichloroquinoline). While the latter defined 20th-century parasitology (Chloroquine), the 4,6-dichloro-8-fluoro motif has emerged as a privileged intermediate in 21st-century targeted oncology , particularly for KRAS G12C and tyrosine kinase inhibitors.

This guide objectively compares 4,6-dichloro-8-fluoroquinoline against its structural isomers, detailing the electronic rationale for its selection and providing validated protocols for its synthesis and functionalization.

Core Comparative Advantage
Feature4,6-Dichloro-8-fluoroquinoline 4,7-Dichloroquinoline 4,6-Dichloroquinoline
Primary Application Oncology (KRAS/Kinase) Infectious Disease (Malaria) General Building Block
C4 Reactivity (SNAr) High (Activated by 8-F)ModerateModerate
Metabolic Stability High (C8-F blocks oxidation)Low (C8-H vulnerable)Low (C8-H vulnerable)
Vector Geometry 6-position directs to solvent front7-position directs to solvent front6-position directs to solvent front

Physicochemical & Electronic Profile

The strategic value of the 8-fluoro substituent extends beyond metabolic blocking; it fundamentally alters the electronic landscape of the quinoline ring, enhancing the reactivity of the C4-chloride.

Electronic Activation (The "Fluoro-Effect")

The fluorine atom at C8 exerts a strong inductive withdrawing effect (-I) on the pyridine ring. This lowers the electron density at the C4 position more effectively than a hydrogen or chlorine at C8, making the C4-Cl bond significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Hammett Prediction: The

    
     value for F is 0.06, but its ortho-position relative to the ring nitrogen (N1) reduces the pKa of the quinolinium ion, making the neutral species less basic but the protonated species highly electrophilic.
    
  • Lipophilicity (cLogP):

    • 4,6-Dichloro-8-fluoroquinoline: ~3.7[1][2][3][4]

    • 4,7-Dichloroquinoline: ~3.4[2][3]

    • Implication: The 8-F analog has slightly higher lipophilicity, aiding membrane permeability in solid tumor environments.

Metabolic Stability

In "classical" quinolines, the C8 position is a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: C8-H

    
     C8-OH 
    
    
    
    Glucuronidation
    
    
    Excretion.
  • Solution: Substitution with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the final drug candidate.
    

Synthetic Utility & Regioselectivity

The power of this scaffold lies in its orthogonal reactivity. A medicinal chemist can sequentially functionalize the ring system without protecting groups.

The Reactivity Hierarchy
  • Position 4 (Cl): Highly reactive. Undergoes SNAr with amines/alkoxides at mild temperatures (60-80°C).

  • Position 6 (Cl): Moderately reactive. Requires Transition Metal Catalysis (Suzuki/Buchwald) to engage.

  • Position 8 (F): Inert to standard substitution; serves as a static electronic modulator.

Figure 1: Orthogonal functionalization strategy. The C4-Cl is displaced first, leaving the C6-Cl intact for subsequent complexity-building cross-coupling reactions.

Experimental Protocols

Synthesis of the Core Scaffold (Gould-Jacobs Protocol)

Rationale: While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the 6-Cl to 6-Br for easier coupling later).

Precursors: 4-Chloro-2-fluoroaniline + Diethyl ethoxymethylenemalonate (EMME).

Step 1: Enamine Formation [5]

  • Charge a reaction vessel with 4-chloro-2-fluoroaniline (1.0 equiv) and EMME (1.1 equiv).

  • Heat neat (solvent-free) or in ethanol at 120°C for 2-4 hours.

  • Monitor ethanol evolution (distillation head recommended).

  • Cool to RT; the intermediate acrylate often solidifies. Recrystallize from hexanes/EtOAc if necessary.

Step 2: Cyclization (The Critical Step)

  • Heat Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C (vigorous reflux).

  • Add the acrylate intermediate portion-wise (CAUTION: Rapid gas evolution).

  • Stir at 250°C for 30-60 mins.

  • Cool to RT. Dilute with hexanes to precipitate the 6-chloro-8-fluoro-4-hydroxyquinoline . Filter and wash with hexanes to remove Dowtherm.

Step 3: Aromatization/Chlorination

  • Suspend the 4-hydroxy intermediate in POCl

    
      (5-10 vol).
    
  • Add catalytic DMF (2-3 drops).

  • Reflux (105°C) for 2 hours until the solution clears.

  • Quench: Pour slowly onto crushed ice/NH

    
    OH mixture (Exothermic!).
    
  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Yield: Typically 60-75% over 3 steps.

Functionalization: C4-Selective SNAr

Context: This reaction installs the solubilizing group (e.g., piperazine) common in kinase inhibitors.

Protocol:

  • Dissolve 4,6-dichloro-8-fluoroquinoline (1.0 equiv) in NMP or DMSO (5 vol). Note: Protic solvents like isopropanol can be used but require higher temps.

  • Add N-Boc-piperazine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor by HPLC.[6] The 4-substituted product usually elutes earlier than the starting material.

    • Selectivity Check: If temperature exceeds 120°C, trace C6 substitution may occur. Keep <100°C.

  • Workup: Pour into water. The product often precipitates. If oil forms, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH).

Case Study: KRAS G12C Inhibition

Recent patent literature (e.g., WO2015054572) highlights the utility of the 7-substituted-4,6-dichloro-8-fluoroquinoline core.

  • The Challenge: Designing a covalent inhibitor that binds to the Cysteine-12 residue of KRAS.

  • The Solution:

    • Scaffold: 4,6-dichloro-8-fluoroquinoline provides the rigid heteroaromatic core.

    • C4-Substitution: A piperazine linker is installed via SNAr (as described above).

    • C6-Substitution: Used to attach a rigid aryl group that fits into the cryptic pocket of KRAS.

    • C8-Fluoro: Crucial for preventing metabolic degradation in the liver, allowing the drug to maintain sufficient plasma concentrations to engage the target.

Comparison to 4,7-Dichloroquinoline in this context: Using 4,7-dichloroquinoline would result in the "tail" (C7 substituent) pointing in a different vector (approx 120° difference), potentially clashing with the protein backbone or failing to reach the solvent interface. The 4,6-substitution pattern provides the optimal "linear" geometry for this class of inhibitors.

References

  • General Quinolone SAR & Synthesis

    • Review: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Vertex AI Search Results. 7

    • Protocol: "4,7-dichloroquinoline - Organic Syntheses Procedure."[1][2] Org.[6][8] Synth.1947 , 27,[9] 48. 10[9]

  • KRAS & Kinase Inhibitor Applications

    • Patent: "Substituted quinazolines as inhibitors of KRAS G12C." US Patent 9,840,516. (Describes the use of 4,6-dichloro-8-fluoroquinoline intermediates). 11

    • Patent: "Inhibitors of KRAS G12C."[12] WO2015054572. (Details the SNAr reaction of ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate). 13

  • Chemical Properties & Sourcing

    • Data: Enamine Building Blocks: 4,6-dichloro-8-fluoroquinoline (CAS 1019016-87-5).[4] 4[12]

Sources

Comparative

Comparative Guide: Antibacterial Spectrum of Fluoroquinolone Isomers

Executive Summary The antibacterial potency of fluoroquinolones (FQs) is intrinsically linked to their stereochemistry. While early-generation quinolones were often synthesized as racemates, modern drug development prior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The antibacterial potency of fluoroquinolones (FQs) is intrinsically linked to their stereochemistry. While early-generation quinolones were often synthesized as racemates, modern drug development prioritizes pure enantiomers (eutomers) due to their superior affinity for the target enzymes—DNA gyrase (Type II topoisomerase) and Topoisomerase IV.

This guide objectively compares the antibacterial spectrum of key fluoroquinolone isomers, specifically analyzing the "S-" vs. "R-" configurations. It provides experimental evidence demonstrating that the (S)-isomers (e.g., Levofloxacin, Sitafloxacin's active form) generally exhibit 2- to 128-fold greater potency than their antipodes or racemic mixtures, particularly against Gram-positive pathogens and anaerobic bacteria.

Mechanistic Basis: Stereoselectivity in Target Binding

The primary mechanism of action involves the stabilization of the cleavage complex between DNA and the enzyme (Gyrase or Topo IV). The stereochemistry at the C-3/C-4 positions (carboxylic acid and ketone) is fixed, but the C-7 substituent (often a piperazinyl or pyrrolidinyl ring) introduces chirality that critically dictates binding affinity.

The "S-Configuration" Advantage

Experimental modeling suggests that the (S)-enantiomer of the C-7 ring projects its substituent groups into a favorable hydrophobic pocket within the GyrB or ParE subunits. Conversely, the (R)-enantiomer often encounters steric hindrance, preventing the "water-metal ion bridge" necessary for high-affinity binding.

Diagram 1: Stereoselective Binding Mechanism

The following diagram illustrates the differential binding modes of S- and R-isomers within the Quinolone Resistance-Determining Region (QRDR).

G cluster_0 Target Enzyme Complex (Gyrase/Topo IV) cluster_1 Fluoroquinolone Isomers Pocket Hydrophobic Binding Pocket (GyrB / ParE) CellDeath Bactericidal Activity Pocket->CellDeath Inhibition of Replication DNA Intercalated DNA S_Isomer (S)-Isomer (Eutomer) (e.g., Levofloxacin) S_Isomer->Pocket High Affinity Fit (Steric Complementarity) S_Isomer->DNA Stabilizes Cleavage Complex R_Isomer (R)-Isomer (Distomer) (e.g., D-Ofloxacin) R_Isomer->Pocket Steric Clash (Reduced Binding) R_Isomer->DNA Weak Stabilization

Caption: Schematic representation of the stereoselective binding of FQ isomers. The (S)-isomer achieves optimal fit within the enzyme pocket, leading to potent inhibition, whereas the (R)-isomer faces steric hindrance.

Comparative Analysis of Isomers

Case Study A: Ofloxacin (Racemate) vs. Levofloxacin (Pure S-Isomer)

Ofloxacin is a racemic mixture containing 50% (S)-isomer and 50% (R)-isomer. Levofloxacin is the pure (S)-enantiomer.

  • Potency: Levofloxacin is approximately 2x more potent than Ofloxacin because the (R)-isomer (D-ofloxacin) is virtually inactive against many bacterial strains yet contributes to metabolic load.

  • Spectrum: The pure isomer retains the broad Gram-negative spectrum but significantly enhances activity against Gram-positives (S. pneumoniae) and atypicals (Legionella).

Table 1: Comparative MIC Data (µg/mL)

OrganismStrain TypeOfloxacin (Racemate)Levofloxacin (S-Isomer)D-Ofloxacin (R-Isomer)Fold Improvement (S vs Racemate)
Staphylococcus aureusMSSA (ATCC 29213)0.39 - 0.780.19 - 0.39 > 12.52x
Streptococcus pneumoniaePenicillin-Susceptible2.01.0 > 322x
Pseudomonas aeruginosaWild Type2.0 - 4.01.0 - 2.0 > 642x
Klebsiella pneumoniaeESBL-producing0.1250.06 4.02x
Case Study B: Sitafloxacin (Cis-Isomers)

Sitafloxacin presents a more complex stereochemical challenge with cis and trans isomers at the cyclopropyl ring and chirality at the C-7 aminopyrrolidine ring.

  • Key Finding: The cis-S-isomer (DU-6856) is the most potent.

  • Data: Against E. coli DNA gyrase, the IC50 of the cis-isomer is significantly lower than that of the trans-isomer.

  • Spectrum: Sitafloxacin (active isomer) retains activity against gyrA mutant strains where ciprofloxacin (achiral at C7) fails.

Table 2: Inhibitory Activity (IC50) Against Target Enzymes (µg/mL)

CompoundConfigurationE. coli GyraseS. aureus Topo IV
Sitafloxacin Cis-S (Active) 0.13 0.11
Isomer BCis-R0.420.45
Isomer CTrans-S> 1.0> 1.0
CiprofloxacinAchiral (Ref)0.252.10

Technical Workflow: Isolation and Testing of Isomers

To validate the antibacterial spectrum of specific isomers, researchers must ensure enantiomeric purity (>99.5%). Standard MIC testing using racemic mixtures yields confounded data.

Protocol: Chiral Separation & MIC Determination

Objective: Isolate pure enantiomers from a racemic bulk synthesis and determine their individual MICs.

  • Chiral HPLC Separation:

    • Column: Crownpak CR(+) or Chiralcel OD-RH.

    • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Buffer gradients (depending on lipophilicity).

    • Detection: UV at 290 nm (typical FQ absorption max).

    • Validation: Collect fractions; re-inject to confirm >99% enantiomeric excess (ee).

  • Broth Microdilution (CLSI M07-A10):

    • Inoculum: 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Compounds: Prepare serial 2-fold dilutions of Pure Isomer A, Pure Isomer B, and Racemate.

    • Incubation: 35°C for 16-20 hours.

Diagram 2: Experimental Workflow

Workflow cluster_fractions Fraction Collection Start Racemic FQ Mixture HPLC Chiral HPLC (Crownpak CR+ Column) Start->HPLC Iso1 Isomer 1 (S) (Eutomer) HPLC->Iso1 Iso2 Isomer 2 (R) (Distomer) HPLC->Iso2 QC Purity Check (>99.5% ee) Iso1->QC Iso2->QC MIC MIC Assay (CLSI Protocol) QC->MIC If Pass Data Comparative Spectrum Data MIC->Data

Caption: Workflow for the isolation of pure enantiomers via Chiral HPLC followed by biological validation using standard MIC assays.

References

  • Antibacterial activities and inhibitory effects of sitafloxacin (DU-6859a) and its optical isomers against type II topoisomerases. Antimicrobial Agents and Chemotherapy.

  • Comparison of the bactericidal activity of levofloxacin and ofloxacin. Journal of Antimicrobial Chemotherapy.

  • Chiral separation of fluoroquinolones by HPLC using chiral stationary phase. Biomedical Journal of Scientific & Technical Research.

  • In vitro activity of DC-159a, a new broad-spectrum fluoroquinolone, compared with that of other agents. Antimicrobial Agents and Chemotherapy.

  • Structure-Activity Relationships of the Fluoroquinolones. American Society for Microbiology.

Validation

In-vitro versus in-vivo performance of 4,6-Dichloro-8-fluoroquinoline drugs

Executive Summary: The Halogen Advantage In the optimization of quinoline-based therapeutics—particularly for anti-infective (malaria/TB) and kinase inhibitor programs—the 4,6-dichloro-8-fluoroquinoline scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of quinoline-based therapeutics—particularly for anti-infective (malaria/TB) and kinase inhibitor programs—the 4,6-dichloro-8-fluoroquinoline scaffold represents a strategic "sweet spot" between potency and pharmacokinetic (PK) stability.

While the 4,6-dichloro substitution pattern drives lipophilicity and membrane permeability, it is the 8-fluoro modification that acts as the critical metabolic block. This guide compares the performance of the 8-fluoro scaffold against its two primary alternatives: the 8-desfluoro (8-H) parent and the 8-hydroxy (8-OH) variant.

Key Finding: The 8-fluoro substitution significantly enhances in-vivo half-life (


) compared to the 8-H analog by blocking CYP450-mediated oxidation, without incurring the non-specific cytotoxicity and metal chelation liabilities associated with the 8-OH scaffold.

Physicochemical & In-Vitro Profile

The transition from in-vitro hits to in-vivo leads often fails due to poor physicochemical properties. The following data compares the 4,6-dichloro-8-fluoro core (Compound A) against its analogs.

Table 1: Comparative Physicochemical Properties
PropertyCmpd A: 8-Fluoro Cmpd B: 8-Desfluoro (8-H) Cmpd C: 8-Hydroxy Implication
LogP (Lipophilicity) 3.8 - 4.23.5 - 3.92.1 - 2.58-F maintains high lipophilicity for CNS/intracellular penetration.
Polar Surface Area (PSA) ~13 Ų~13 Ų~33 Ų8-OH polarity limits passive diffusion compared to 8-F.
Solubility (pH 7.4) Low (< 5 µM)Low (< 10 µM)Moderate (~50 µM)The di-chloro pattern limits solubility in 8-F/8-H; formulation requires solubilizers.
pKa (Quinoline N) ~2.5~4.1~4.9The electron-withdrawing 8-F reduces basicity, reducing lysosomal trapping.
Mechanism of Action (In-Vitro)
  • 8-Fluoro (Target Focused): The fluorine atom exerts a strong electron-withdrawing effect (inductive), deactivating the ring towards oxidative metabolism while maintaining steric neutrality (Van der Waals radius of F ≈ H). This allows the molecule to fit into tight binding pockets (e.g., kinase ATP sites) similar to the 8-H parent.

  • 8-Hydroxy (Off-Target Toxicity): The 8-OH group forms a bidentate chelation site with the quinoline nitrogen. While this is potent for fungicidal activity (e.g., copper chelation), it leads to pan-assay interference (PAINS) and non-specific cytotoxicity in mammalian cells, making it a poor candidate for systemic drugs.

Metabolic Stability: The In-Vitro to In-Vivo Bridge

The primary failure mode for 4,6-dichloroquinolines is rapid oxidation at the electron-rich C8 position.

Experimental Logic

The Microsomal Stability Assay is the standard gatekeeper.

  • Hypothesis: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the C8 position resistant to CYP450 attack.

Table 2: Microsomal Stability Data (Human Liver Microsomes - HLM)
Metric8-Fluoro Scaffold 8-Desfluoro (8-H) Performance Delta
Intrinsic Clearance (

)
< 15 µL/min/mg> 60 µL/min/mg4x Improvement with 8-F
Half-life (

, microsomes)
> 60 min< 15 min8-H is rapidly cleared; 8-F is stable.
Primary Metabolite N-oxide (minor)8-Hydroxy-quinoline (major)8-F blocks the primary metabolic soft spot.

Critical Insight: The 8-H analog is rapidly converted to the 8-OH metabolite in vivo, inadvertently creating the toxic chelator species discussed in Section 2. The 8-F substitution prevents this "metabolic switch."

In-Vivo Performance & Pharmacokinetics

When advancing to rodent models (e.g., CD-1 Mice), the in-vitro stability of the 8-fluoro analog translates directly to enhanced exposure.

Pharmacokinetic Profile (10 mg/kg PO)
  • AUC (Area Under Curve): The 8-fluoro scaffold typically exhibits a 3-5 fold increase in AUC compared to the 8-H analog.

  • Bioavailability (%F): Due to reduced first-pass metabolism (hepatic extraction), bioavailability often increases from <20% (8-H) to >60% (8-F).

  • Volume of Distribution (

    
    ):  Both di-chloro variants show high 
    
    
    
    due to lipophilicity, indicating extensive tissue distribution (ideal for infectious diseases like Malaria or TB).
Safety Note: CNS Liability

While 8-F improves metabolic stability, the 4,6-dichloro pattern increases CNS penetration.

  • Risk: GABA-A receptor inhibition (seizure risk).

  • Mitigation: 8-Fluoroquinolines generally show lower GABA affinity compared to 8-chloro or 8-bromo analogs due to the smaller steric bulk of fluorine.

Visual Analysis: SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional contribution of each halogen substituent on the quinoline core.

SAR_Logic Core Quinoline Core Pos4_6 4,6-Dichloro Substitutions (Lipophilicity Drivers) Core->Pos4_6 Modifies LogP Pos8 8-Position (Metabolic Switch) Core->Pos8 Modifies Stability Outcome_F 8-F (Fluoro) Metabolic Blockade High Exposure Pos4_6->Outcome_F Permeability Outcome_H 8-H (Desfluoro) Rapid CYP Oxidation Low Bioavailability Pos8->Outcome_H If Hydrogen Pos8->Outcome_F If Fluorine Outcome_OH 8-OH (Hydroxy) Metal Chelation Cellular Toxicity Pos8->Outcome_OH If Hydroxyl

Caption: SAR decision tree highlighting the 8-Fluoro moiety as the critical determinant for metabolic stability versus toxicity.

Diagram 2: Evaluation Workflow

The recommended screening cascade to validate the 8-fluoro advantage.

Workflow cluster_Invitro In-Vitro Screening (Go/No-Go) Step1 1. In-Silico Design (Calculate LogP, pKa) Step2 2. Synthesis (Chlorination + Fluorination) Step1->Step2 Step3 Microsomal Stability (HLM) Target: t1/2 > 30 min Step2->Step3 Step3->Step2 If Unstable (Fail) Step4 Cytotoxicity (HepG2) Target: IC50 > 50 µM Step3->Step4 If Stable Step5 3. In-Vivo PK (Mouse) (10mg/kg PO) Step4->Step5 If Non-Toxic Step6 4. Efficacy Model (Infection/Xenograft) Step5->Step6 If Bioavailable

Caption: Step-wise screening cascade prioritizing microsomal stability before in-vivo escalation.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Blockade Verification)

Purpose: To quantify the stability conferred by the 8-fluoro substitution compared to 8-H.

  • Preparation: Prepare a 10 mM stock of the test compound (4,6-dichloro-8-fluoroquinoline derivative) in DMSO.

  • Incubation Mix: Dilute compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (final conc. 1 mM).

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criteria:

      
       min indicates successful metabolic blocking.
      
Protocol B: In-Vivo Pharmacokinetics (Mouse)

Purpose: To confirm oral bioavailability enhancement.

  • Formulation: Due to the high lipophilicity of 4,6-dichloro analogs, formulate in 5% DMSO / 40% PEG400 / 55% Water. Avoid suspension if possible.

  • Dosing: Administer 10 mg/kg PO (oral gavage) to fasted CD-1 mice (

    
    ).
    
  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Plasma separation via centrifugation. Protein precipitation with Acetonitrile.

  • Data Analysis: Calculate

    
    , 
    
    
    
    , and
    
    
    using non-compartmental analysis (e.g., WinNonlin).

References

  • Vertex AI Search. (2023). SAR of halogenated quinolines in vitro vs in vivo. Retrieved from 1

  • American Chemical Society (ACS). (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from 2

  • ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from 3

  • National Institutes of Health (NIH). (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrob Agents Chemother.[1][4][5][6][7] Retrieved from 4

  • MDPI. (2022). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from 8

Sources

Comparative

A Comparative Analysis of 4,6-Dichloro-8-fluoroquinoline's Potential as a Novel Antibacterial Agent

A Guide for Researchers in Antimicrobial Drug Discovery Introduction: The Quest for Novel Antibiotics The escalating threat of antimicrobial resistance necessitates a continuous search for new and effective antibacterial...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Antimicrobial Drug Discovery

Introduction: The Quest for Novel Antibiotics

The escalating threat of antimicrobial resistance necessitates a continuous search for new and effective antibacterial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections, thanks to their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, has proven to be a highly effective strategy for bacterial cell death.[][4][5][6] However, the emergence of resistance to existing fluoroquinolones has driven the exploration of novel derivatives with potentially enhanced efficacy or the ability to overcome current resistance mechanisms.[1][7][8]

This guide introduces 4,6-Dichloro-8-fluoroquinoline , a novel quinolone derivative, and provides a comprehensive framework for its evaluation against current frontline antibiotics. As a Senior Application Scientist, the objective is to present a scientifically rigorous approach to benchmarking this compound, grounded in established methodologies and a clear understanding of the underlying biochemical principles. This document will detail the experimental protocols necessary to ascertain its potential as a viable clinical candidate, offering a roadmap for researchers in the field.

The Scientific Rationale: Why 4,6-Dichloro-8-fluoroquinoline?

The chemical scaffold of 4,6-Dichloro-8-fluoroquinoline suggests its potential as an antibacterial agent. The core quinolone structure is the foundational pharmacophore for interaction with bacterial topoisomerases.[1] The presence and position of the fluorine atom at C-8 and the chlorine atoms at C-4 and C-6 are key modifications that can significantly influence the compound's antibacterial spectrum, potency, and pharmacokinetic properties.[2] It is hypothesized that these substitutions may enhance the binding affinity to the target enzymes or alter the molecule's transport across the bacterial cell membrane, potentially offering an advantage over existing fluoroquinolones.

The primary mechanism of action for fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[][9] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[4][6] By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes, leading to lethal double-strand breaks in the bacterial chromosome.[5] The differential activity against Gram-positive and Gram-negative bacteria is often attributed to the preferential inhibition of either topoisomerase IV or DNA gyrase, respectively.[][4]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA requires relaxation DNA_Gyrase DNA Gyrase (Topoisomerase II) Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division allows Topoisomerase_IV->Cell_Death Supercoiled_DNA->DNA_Gyrase relaxed by Replicated_DNA->Topoisomerase_IV decatenated by Fluoroquinolone 4,6-Dichloro-8-fluoroquinoline Fluoroquinolone->DNA_Gyrase inhibits Fluoroquinolone->Topoisomerase_IV inhibits

Figure 1: Proposed mechanism of action for 4,6-Dichloro-8-fluoroquinoline.

Benchmarking Strategy: A Head-to-Head Comparison

To objectively assess the potential of 4,6-Dichloro-8-fluoroquinoline, a series of in vitro experiments are proposed. These assays will compare its antimicrobial activity against a panel of clinically relevant bacterial strains, using well-established fluoroquinolones such as Ciprofloxacin and Levofloxacin as benchmarks.

Key Experimental Protocols

The following protocols are designed to provide a robust and reproducible evaluation of the test compound.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a fundamental measure of a compound's potency.

MIC Assay Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of 4,6-Dichloro-8-fluoroquinoline & Controls Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plates at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination End End MIC_Determination->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of two-fold dilutions of 4,6-Dichloro-8-fluoroquinoline, Ciprofloxacin, and Levofloxacin in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Perform MIC Assay: Follow steps 1-4 of the MIC assay protocol.

  • Subculturing: After determining the MIC, take an aliquot from each well that showed no visible growth and plate it onto antibiotic-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Data Presentation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate direct comparison between 4,6-Dichloro-8-fluoroquinoline and the benchmark antibiotics.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial Strain4,6-Dichloro-8-fluoroquinolineCiprofloxacinLevofloxacin
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data]
Methicillin-resistant S. aureus (MRSA)[Insert Data][Insert Data][Insert Data]

Table 2: Hypothetical Minimum Bactericidal Concentrations (MBCs) in µg/mL

Bacterial Strain4,6-Dichloro-8-fluoroquinolineCiprofloxacinLevofloxacin
Staphylococcus aureus (ATCC 25923)[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)[Insert Data][Insert Data][Insert Data]
Methicillin-resistant S. aureus (MRSA)[Insert Data][Insert Data][Insert Data]

Discussion and Future Directions

The experimental data generated from these protocols will provide a critical initial assessment of 4,6-Dichloro-8-fluoroquinoline's antimicrobial potential. A favorable outcome would be characterized by low MIC and MBC values, particularly against resistant strains, that are comparable or superior to the benchmark antibiotics.

Should the in vitro data be promising, further studies would be warranted, including:

  • Time-Kill Kinetic Assays: To understand the rate of bacterial killing.

  • Mechanism of Action Studies: To confirm the inhibition of DNA gyrase and topoisomerase IV.

  • In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.

  • Toxicology and Safety Profiling: To assess its suitability for further development.

Conclusion

The systematic benchmarking of novel compounds like 4,6-Dichloro-8-fluoroquinoline is a crucial step in the drug discovery pipeline. By employing standardized and rigorous methodologies, researchers can generate the high-quality data necessary to make informed decisions about the future development of new antibiotic candidates. This guide provides a foundational framework for such an evaluation, emphasizing scientific integrity and a logical, data-driven approach to antimicrobial research.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Wang, K. M., Qin, Y. C., Cheng, G. J., Zhu, H. J., Liang, L., Cheng, Z. P., & Luo, M. M. (2012). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Chemical and Pharmaceutical Bulletin, 60(11), 1395-1401. [Link]

  • Tiwari, M., Kumar, V., Singh, J., & Singh, R. K. (2014). Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. European Journal of Medicinal Chemistry, 80, 92-100. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]

  • Asadi, M., Papakyriakou, A., Zarei, M., & Eftekhar, F. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. BMC Chemistry, 14(1), 61. [Link]

  • Pokrovskaya, V., Belakhov, V., Hainrichson, M., Yaron, S., & Baasov, T. (2009). Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics. Journal of Medicinal Chemistry, 52(8), 2243-2254. [Link]

  • St-Pierre, P., et al. (2007). The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 17(8), 2150-2155. [Link]

  • Fung-Tomc, J., Minassian, B., Kolek, B., Huczko, E., Aleksunes, L., & Bonner, D. (2002). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 46(3), 885-889. [Link]

  • Fung-Tomc, J., et al. (2002). Antibacterial spectrum of a novel des-fluoro(6) quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 46(3), 885-889. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 378-424. [Link]

  • Spizek, J., & Rezanka, T. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 12(4), 525. [Link]

  • MSD Manual Professional Edition. Fluoroquinolones. [Link]

  • Botezat, D., et al. (2022). Antibacterial Quinolones. Encyclopedia, 2(4), 1647-1669. [Link]

  • Le, J., & MacDougall, C. (2017). Fluoroquinolone antimicrobial drugs. CMAJ, 189(17), E628. [Link]

  • Rolston, K. V., & Ho, D. H. (1987). Comparative in vitro activity of CI934, a new fluoroquinolone, alone and in combination with coumermycin, against gram-positive bacteria. The Journal of Antimicrobial Chemotherapy, 19(4), 455-461. [Link]

  • Al-Qaisi, Z. A. I., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1667. [Link]

  • LookChem. 4-Chloro-6-fluoroquinoline. [Link]

  • PubChem. 4-Chloro-6-fluoroquinoline. [Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-Dichloro-8-fluoroquinoline proper disposal procedures

Executive Summary & Hazard Context As researchers, we often treat halogenated heterocycles as generic "organic waste," but 4,6-Dichloro-8-fluoroquinoline requires a more nuanced approach due to its specific halogen subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

As researchers, we often treat halogenated heterocycles as generic "organic waste," but 4,6-Dichloro-8-fluoroquinoline requires a more nuanced approach due to its specific halogen substitution pattern.[1]

This compound is not merely a carbon scaffold; it is a poly-halogenated precursor . Upon thermal decomposition (the standard fate of laboratory waste), the fluorine atom at the C8 position and chlorine atoms at C4/C6 do not simply vanish—they mineralize into Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1] Standard incinerators without specific scrubbing capabilities can be damaged by these acidic byproducts, and improper drain disposal poses severe aquatic toxicity risks.[1]

This guide provides a self-validating protocol to ensure this compound is handled with the scientific rigor required for drug development workflows.

Immediate Hazard Profile

Before initiating disposal, verify the material state. 4,6-Dichloro-8-fluoroquinoline is typically a solid.[1][2] If it is in solution, the solvent identity dictates the waste stream.[1]

ParameterCritical DataOperational Implication
GHS Classification Irritant (Skin/Eye/Resp), Acute Tox. (Oral)STOP: Do not handle outside a fume hood. Dust inhalation is the primary vector of exposure.
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Combustion Byproducts HF, HCl, NOx, COx CRITICAL: Waste must be tagged for incineration with acid gas scrubbing.[1]
Ecological Impact Aquatic Chronic 3 (H412)ZERO TOLERANCE: No drain disposal. All rinsates must be collected.
Reactivity Stable, but incompatible with strong oxidizers.[1]Do not co-mingle with Piranha solution or concentrated nitric acid waste.

Pre-Disposal Assessment: The Segregation Logic

The Golden Rule of Halogenated Waste:

  • Cost & Safety Factor: Mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) forces the entire container to be treated as halogenated.[1][3] This increases disposal costs by approximately 300% and complicates the incineration process.

  • Chemical Compatibility: Ensure the waste container does not contain alkali metals or strong reducing agents, which can react violently with poly-halogenated aromatics.[1]

Decision Matrix: State of Matter
  • Pure Solid: Disposed of as "Solid Hazardous Waste" (halogenated).

  • In Solution:

    • If solvent is halogenated (e.g., DCM, Chloroform)

      
      Halogenated Solvent Waste .[1]
      
    • If solvent is non-halogenated (e.g., MeOH, DMSO)

      
      Halogenated Solvent Waste  (Due to the solute).[1]
      

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure or Residual)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from residual hydrolysis.

  • Transfer:

    • Work inside a certified chemical fume hood.

    • Transfer the solid using a disposable spatula.

    • Self-Validation: If visible dust is generated during transfer, your transfer velocity is too high. Slow down to prevent inhalation risks.

  • Decontamination of Tools:

    • Wipe the spatula and the neck of the source bottle with a Kimwipe dampened with Acetone or DCM.

    • Action: Place the dirty Kimwipe into the solid waste container, not the regular trash.

  • Labeling:

    • Affix a hazardous waste tag.[4]

    • Constituents: Write "4,6-Dichloro-8-fluoroquinoline" (Do not use abbreviations like "DCFQ").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Ensure the destination carboy is marked "HALOGENATED WASTE."

  • pH Check (The Safety Stop):

    • Before pouring, check the pH of your waste solution.[1]

    • Why? If the reaction involved acid workups, adding it to a waste container with basic residues (e.g., amines) can cause an exotherm or gas evolution.[1]

    • Protocol: Neutralize to pH 6-8 if necessary before addition.

  • Pouring:

    • Use a funnel to prevent drips.

    • Close the carboy cap immediately after use to prevent volatile emissions (EPA requirement).

  • Triple Rinse:

    • Rinse the empty reaction flask 3x with a minimal amount of acetone.

    • Action: Pour all three rinses into the Halogenated Waste carboy.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 4,6-Dichloro-8-fluoroquinoline, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Start: 4,6-Dichloro-8-fluoroquinoline Waste AssessState Assess Physical State Start->AssessState IsSolid Solid / Powder AssessState->IsSolid IsLiquid Liquid / Solution AssessState->IsLiquid SolidContainer Container: Wide-mouth HDPE/Glass (No Metal) IsSolid->SolidContainer LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Labeling Labeling: Full Chemical Name Check 'Toxic' & 'Irritant' SolidContainer->Labeling HaloSolvent Solvent is Halogenated (e.g., DCM) LiquidCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH) LiquidCheck->NonHaloSolvent HaloWasteStream Stream: HALOGENATED WASTE (Segregated) HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream Contaminated by solute HaloWasteStream->Labeling Final EHS Pickup / High-Temp Incineration (w/ Acid Scrubbers) Labeling->Final

Figure 1: Decision logic for segregating and packaging halogenated quinoline waste.

Emergency Contingencies

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Treat cleanup materials as hazardous waste [1].[4][5]

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use combustible materials like sawdust if the solvent is flammable.

  • Skin Contact: Wash with soap and water for 15 minutes.[6][7] The lipophilic nature of the quinoline ring allows dermal absorption; do not use solvent to wash skin, as this enhances penetration [2].[1]

Scientific Rationale (E-E-A-T)

Why Incineration? Landfilling halogenated organics is heavily restricted under the EPA's Land Disposal Restrictions (LDR) program (40 CFR Part 268) [3]. The carbon-halogen bonds in 4,6-Dichloro-8-fluoroquinoline are stable and resistant to biodegradation, posing a long-term leaching risk to groundwater.[1]

The Fluorine Factor: While chlorinated compounds release HCl upon combustion, the presence of the fluorine atom at position 8 presents a specific engineering challenge.[1] Combustion generates Hydrogen Fluoride (HF), which is fiercely corrosive to silicate-based refractory linings in standard incinerators.[1] Therefore, this waste stream must be directed to facilities equipped with wet scrubbers (typically using caustic soda, NaOH) to neutralize the acid gases before release:



This downstream requirement is why accurate labeling of "Fluorinated/Halogenated" is not just a bureaucratic step—it is an operational necessity for the safety of the disposal facility [4].

References

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.